Methyl 6-methyl-2-naphthoate
Description
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Properties
IUPAC Name |
methyl 6-methylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-3-4-11-8-12(13(14)15-2)6-5-10(11)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAEINYNSCHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scaffold Engineering in Drug Discovery: A Technical Guide to Methyl 6-methylnaphthalene-2-carboxylate
Executive Summary
In modern medicinal chemistry, rigid bicyclic aromatic scaffolds are critical for achieving high target affinity and favorable pharmacokinetic (PK) profiles. Methyl 6-methyl-2-naphthoate —formally designated by its IUPAC name as methyl 6-methylnaphthalene-2-carboxylate —is a highly versatile chemical intermediate[1]. It serves as a foundational building block in the synthesis of advanced therapeutics, most notably in the development of orally bioavailable CDK8/19 Mediator kinase inhibitors (such as Senexin C analogs) and retinoid receptor modulators (such as Adapalene derivatives)[2][3][4].
This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identity, mechanistic role in oncology drug design, and field-proven synthetic methodologies.
Chemical Identity & Physicochemical Profiling
Accurate nomenclature and physicochemical profiling are the first steps in validating a scaffold for downstream high-throughput screening or lead optimization. The compound features a naphthalene core substituted with a methyl group at the 6-position and a methyl ester at the 2-position, providing two distinct vectors for orthogonal functionalization[5][6].
Nomenclature & Structural Data
-
Common Name: Methyl 6-methyl-2-naphthoate
-
IUPAC Name: Methyl 6-methylnaphthalene-2-carboxylate
-
CAS Registry Number: 6162-30-7
Quantitative Physicochemical Properties
The following table summarizes the key physicochemical and computational data critical for predicting the scaffold's behavior in biological systems and organic solvents[1][5].
| Property | Value | Relevance to Drug Design |
| Molecular Formula | C₁₃H₁₂O₂ | Defines baseline atomic composition. |
| Molecular Weight | 200.24 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| LogP (Calculated) | 2.93 | Optimal lipophilicity for membrane permeability; aids in tumor-enriched PK profiles. |
| Polar Surface Area (PSA) | 26.30 Ų | Low PSA ensures excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Purity Standard (Commercial) | ≥ 95% - 98% | Required baseline for sensitive transition-metal catalyzed cross-coupling. |
Mass Spectrometry (MS) Fragmentation Profile
For analytical validation (e.g., GC-MS/MS), the compound exhibits a predictable fragmentation pattern driven by the ester moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 200 | 169 | 31 | [M - •OCH₃]⁺ (Loss of methoxy radical) |
| 200 | 141 | 59 | [M - •COOCH₃]⁺ (Loss of carbomethoxy radical) |
Strategic Role in Oncology: CDK8/19 Inhibitor Development
The methyl 6-methylnaphthalene-2-carboxylate scaffold is not just a passive structural element; it is an active geometric driver in kinase inhibition. Recent breakthroughs in oncology have utilized this scaffold to synthesize quinoline-6-carbonitrile-based inhibitors targeting CDK8 and CDK19[2][3].
CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates RNA Polymerase II (RNAPII) and drives oncogenic transcription in leukemias and solid tumors. By elaborating the 6-methyl group of our target scaffold into an amine-linked quinoline, researchers developed Senexin C , an inhibitor with a highly tumor-enriched pharmacokinetic profile and sustained target inhibition[2][3].
Mechanism of action for CDK8/19 inhibitors derived from the naphthoate scaffold.
Experimental Methodologies & Protocols
To utilize methyl 6-methylnaphthalene-2-carboxylate in drug discovery, it must first be synthesized and subsequently functionalized. As a Senior Application Scientist, I emphasize that understanding the causality of the reagents is as critical as the steps themselves.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol constructs the scaffold from commercially available methyl 6-bromo-2-naphthoate[3].
Scientific Rationale: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is utilized because its Pd(0) oxidation state readily undergoes oxidative addition into the aryl-bromide bond. The biphasic solvent system (Acetonitrile/Water) is critical: water dissolves the K₂CO₃ base, which forms a reactive boronate complex with methylboronic acid, vastly accelerating the transmetalation step.
Step-by-Step Procedure:
-
Preparation: To a 250 mL round-bottom flask, add methyl 6-bromonaphthalene-2-carboxylate (1.8 g, 6.79 mmol) and methylboronic acid (610 mg, 10.2 mmol).
-
Solvation: Dissolve the reagents in a mixture of Acetonitrile (30 mL) and deionized Water (10 mL).
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (785 mg, 0.68 mmol, 10 mol%) and K₂CO₃ (2.82 g, 20.4 mmol).
-
Reaction: Purge the flask with nitrogen gas for 10 minutes to prevent catalyst oxidation. Heat the mixture to reflux under a nitrogen atmosphere until TLC indicates complete consumption of the starting material (typically 4-6 hours).
-
Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield methyl 6-methylnaphthalene-2-carboxylate as a white solid (Yield: ~85%, 1.15 g)[3].
Protocol 2: Radical Bromination for Downstream API Synthesis
To link this scaffold to a kinase-binding moiety (like a quinoline), the benzylic methyl group must be converted to a leaving group[2][7].
Scientific Rationale: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals. Azobisisobutyronitrile (AIBN) acts as the thermal initiator, decomposing to release nitrogen gas and carbon-centered radicals. Carbon tetrachloride (CCl₄) is historically used as it lacks abstractable hydrogen atoms, ensuring the radical reaction strictly targets the benzylic position of the naphthoate rather than the aromatic ring. (Note: For modern green chemistry compliance, trifluorotoluene can be substituted for CCl₄).
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve methyl 6-methylnaphthalene-2-carboxylate (1.12 g, 5.59 mmol) in anhydrous CCl₄ (20 mL)[2].
-
Reagent Addition: Add NBS (1.05 g, 5.87 mmol) and AIBN (46 mg, 0.28 mmol).
-
Reaction: Protect the vessel with a nitrogen atmosphere and heat to reflux for 6 hours[7]. The reaction transitions from a suspension to a distinct color change as succinimide floats to the surface.
-
Workup: Cool the mixture to room temperature. Filter out the insoluble succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate methyl 6-(bromomethyl)-2-naphthoate as a white solid (Yield: ~83%)[7].
Synthetic workflow for the functionalization of the methyl 6-methylnaphthalene-2-carboxylate scaffold.
Conclusion
Methyl 6-methylnaphthalene-2-carboxylate is far more than a simple ester; it is a geometrically privileged scaffold that enables the precise spatial arrangement of pharmacophores. By mastering its synthesis via Suzuki coupling and its subsequent benzylic functionalization via radical bromination, drug development professionals can rapidly generate libraries of potent, orally bioavailable therapeutics targeting complex transcription-driven pathologies.
References
-
National Institutes of Health (PMC). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Retrieved from: [Link]
-
Scholar Commons (University of South Carolina). The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents. Retrieved from:[Link]
- Google Patents.US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19.
Sources
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- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. 33626-98-1|Methyl 6-bromo-2-naphthoate|BLD Pharm [bldpharm.com]
- 5. methyl 6-methyl-2-naphthoate - CAS:6162-30-7 - Abovchem [abovchem.com]
- 6. 萘羧酸化合物 – 960化工网 [m.chem960.com]
- 7. US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Predicted Biological Activity of Methyl 6-methyl-2-naphthoate
Foreword for the Research and Drug Development Community
The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of data exists for many molecular entities, there are countless others that, despite their intriguing structures, remain uncharacterized in the scientific literature. Methyl 6-methyl-2-naphthoate is one such compound. A thorough review of public domain databases and scientific publications reveals a conspicuous absence of direct biological activity data for this specific molecule.
This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking, predictive, and methodological framework designed for the researcher, scientist, and drug development professional. As a Senior Application Scientist, my objective is to synthesize the existing knowledge on structurally analogous compounds to build a robust hypothesis for the biological potential of Methyl 6-methyl-2-naphthoate. This document will provide not only a reasoned prediction of its activity but also the detailed experimental protocols necessary to rigorously test these hypotheses.
We will proceed with the central thesis that, based on the established anti-inflammatory properties of the methyl 2-naphthoate scaffold, Methyl 6-methyl-2-naphthoate is a promising candidate for investigation as a modulator of inflammatory pathways. This guide will equip you with the scientific rationale and practical methodologies to explore this potential.
Introduction to Methyl 6-methyl-2-naphthoate: A Molecule of Untapped Potential
Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is a naphthalene derivative with a methyl ester at the 2-position and a methyl group at the 6-position.[1][2] Its chemical structure is presented below:
Chemical Structure:
-
Molecular Formula: C₁₃H₁₂O₂
-
Molecular Weight: 200.24 g/mol [1]
The naphthalene core is a well-established pharmacophore present in numerous therapeutic agents, valued for its rigid structure and lipophilic nature which can facilitate interactions with biological targets.[3] Notably, the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the active metabolite of Nabumetone, 6-methoxy-2-naphthoic acid, feature a similar 2-naphthoic acid core, highlighting the therapeutic relevance of this structural motif.[4][5][6]
While direct biological data for Methyl 6-methyl-2-naphthoate is absent, a compelling case for its investigation as an anti-inflammatory agent can be built upon the activities of its structural relatives.
Predicted Biological Activity: Anti-Inflammatory Properties
The primary predicted biological activity of Methyl 6-methyl-2-naphthoate is the modulation of inflammatory responses. This hypothesis is grounded in the following key observations from related compounds:
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Inhibition of Pro-inflammatory Mediators: Studies on methyl 2-naphthoate derivatives isolated from Morinda officinalis have demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[7][8] Certain enantiomers exhibited moderate activity with IC₅₀ values in the micromolar range and also dose-dependently inhibited the secretion of the pro-inflammatory cytokines TNF-α and IL-6.[7][8]
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Potential for COX Enzyme Inhibition: The structurally similar 6-methoxy-2-naphthoic acid, the active metabolite of the NSAID nabumetone, is a known inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][6] These enzymes are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[5]
Based on this evidence, it is plausible that Methyl 6-methyl-2-naphthoate will exhibit anti-inflammatory effects by suppressing the production of key inflammatory mediators.
Proposed Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of many naphthoic acid derivatives are attributed to their ability to modulate key signaling pathways that regulate the inflammatory response.[9] A likely mechanism of action for Methyl 6-methyl-2-naphthoate involves the inhibition of the NF-κB and MAPK signaling pathways in immune cells such as macrophages.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Predicted mechanism of action for Methyl 6-methyl-2-naphthoate in LPS-stimulated macrophages.
Experimental Protocols for Biological Investigation
To validate the predicted anti-inflammatory activity of Methyl 6-methyl-2-naphthoate, a series of well-established in vitro assays are recommended.
Cell Culture and Treatment
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Cell Line: Murine macrophage cell line RAW264.7.
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Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Methyl 6-methyl-2-naphthoate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).
-
Cytotoxicity Assay
It is crucial to first determine the non-toxic concentrations of Methyl 6-methyl-2-naphthoate.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Treat cells with various concentrations of the compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Nitric Oxide (NO) Production Assay
-
Assay: Griess assay.[9]
-
Procedure:
-
After 24 hours of treatment, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to quantify the cytokine concentrations.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of Methyl 6-methyl-2-naphthoate on the phosphorylation of key proteins in the NF-κB and MAPK pathways.[9]
-
Procedure:
-
Treat cells for shorter time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
Caption: Experimental workflow for investigating the anti-inflammatory activity of Methyl 6-methyl-2-naphthoate.
Synthesis of Methyl 6-methyl-2-naphthoate
A plausible synthetic route for Methyl 6-methyl-2-naphthoate involves the Fischer esterification of 6-methyl-2-naphthoic acid.
Proposed Synthesis Protocol
-
Starting Material: 6-methyl-2-naphthoic acid.
-
Reagents: Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Dissolve 6-methyl-2-naphthoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours (monitor reaction progress by TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude Methyl 6-methyl-2-naphthoate by recrystallization or column chromatography.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Predicted Quantitative Data Summary for Methyl 6-methyl-2-naphthoate
| Assay | Predicted Outcome | Key Parameters to Measure |
| MTT Assay | Low cytotoxicity at effective concentrations. | CC₅₀ (µM) |
| Griess Assay | Dose-dependent inhibition of NO production. | IC₅₀ (µM) |
| ELISA (TNF-α, IL-6) | Dose-dependent reduction in cytokine secretion. | IC₅₀ (µM) |
| Western Blot | Reduced phosphorylation of p65, IκBα, JNK, and p38. | Fold change vs. control |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Methyl 6-methyl-2-naphthoate is currently unavailable, this in-depth technical guide provides a strong, evidence-based rationale for its investigation as a novel anti-inflammatory agent. The structural similarities to known anti-inflammatory compounds, coupled with the established activity of the methyl 2-naphthoate scaffold, make it a compelling candidate for further research.
The detailed experimental protocols outlined herein offer a clear and rigorous path for elucidating the biological activity and mechanism of action of this compound. Successful validation of the predicted anti-inflammatory properties would position Methyl 6-methyl-2-naphthoate as a valuable lead compound for the development of new therapeutics for inflammatory diseases. Future in vivo studies in animal models of inflammation would be the logical next step following positive in vitro results.
References
-
Zhang, H., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Fitoterapia, 164, 105354. Available from: [Link]
-
Zhang, H., et al. (2022). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. PubMed. Retrieved March 10, 2026, from [Link]
-
Cordeiro, M. C., et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI. Retrieved March 10, 2026, from [Link]
-
Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. (n.d.). African Journal of Biomedical Research. Retrieved March 10, 2026, from [Link]
-
Raptopoulou, C. P., et al. (2020). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC. Retrieved March 10, 2026, from [Link]
-
methyl 1,8-dihydroxy-6-methyl-2-naphthoate. (2025, May 20). Mol-Instincts. Retrieved March 10, 2026, from [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (n.d.). Google Patents.
-
Pala, G., et al. (1965). Structure-activity relationships in antiinflammatory and analgesic compounds chemically related to alpha-isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide. Journal of Medicinal Chemistry, 8(5), 698-700. Available from: [Link]
-
methyl 6-methyl-2-naphthoate. (n.d.). Appretech Scientific Limited. Retrieved March 10, 2026, from [Link]
-
Methyl 6-hydroxy-2-naphthoate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
-
2,6-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]
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- 5. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 6-methyl-2-naphthoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methyl-2-naphthoate is a substituted naphthalene derivative characterized by a methyl ester at the 2-position and a methyl group at the 6-position of the naphthalene core. Its chemical structure makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. While not as extensively documented as some of its analogs, its strategic importance can be inferred from the well-established applications of closely related compounds in both medicinal chemistry and materials science. The naphthalene scaffold provides a rigid, lipophilic backbone, and the methyl ester and methyl groups offer specific points for functionalization or steric control, making it a molecule of significant interest for synthetic chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a focus on its potential as a building block in drug discovery and advanced materials.
Physicochemical and Structural Properties
Methyl 6-methyl-2-naphthoate is a solid at room temperature. Its core structure consists of a bicyclic aromatic naphthalene ring, which imparts significant thermal stability and unique electronic properties.
| Property | Value | Source |
| CAS Number | 6162-30-7 | |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.24 g/mol | |
| Appearance | Predicted: White to off-white solid/powder | N/A |
| Solubility | Predicted: Soluble in common organic solvents like chloroform, DMSO, and ethyl acetate | N/A |
Synthesis of Methyl 6-methyl-2-naphthoate
The most direct and industrially scalable method for synthesizing Methyl 6-methyl-2-naphthoate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 6-methyl-2-naphthoic acid. This reaction, typically a Fischer esterification, is reliable and high-yielding.
Workflow for Synthesis
Caption: General two-stage synthesis of Methyl 6-methyl-2-naphthoate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the synthesis of highly similar naphthoate esters, such as methyl 6-bromo-2-naphthoate and methyl 6-hydroxy-2-naphthoate.[1][2][3][4]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2-naphthoic acid (1 equivalent) in anhydrous methanol (approx. 15-20 mL per gram of acid).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution (e.g., 0.05 equivalents or a few drops).
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Quenching and Neutralization: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and a saturated brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 6-methyl-2-naphthoate can be further purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to afford a high-purity solid.
Spectroscopic Characterization
While experimental spectra for Methyl 6-methyl-2-naphthoate are not widely published, its characteristic spectroscopic data can be reliably predicted based on the analysis of close structural analogs like Methyl 6-hydroxy-2-naphthoate and Methyl 2-naphthoate.[5][6]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.5 ppm (s, 1H, H-1), δ ~ 8.0-7.8 ppm (m, 3H, Ar-H), δ ~ 7.5 ppm (s, 1H, H-5), δ ~ 7.3 ppm (d, 1H, Ar-H), δ ~ 3.95 ppm (s, 3H, -OCH₃), δ ~ 2.5 ppm (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 167 ppm (C=O), δ ~ 138-124 ppm (Ar-C), δ ~ 52 ppm (-OCH₃), δ ~ 22 ppm (Ar-CH₃). |
| IR (ATR) | ν ~ 3050 cm⁻¹ (Ar C-H stretch), ν ~ 2950 cm⁻¹ (Aliphatic C-H stretch), ν ~ 1720 cm⁻¹ (C=O ester stretch), ν ~ 1600, 1450 cm⁻¹ (Ar C=C stretch), ν ~ 1250 cm⁻¹ (C-O stretch). |
| Mass Spec. (EI) | m/z (%) = 200 (M⁺), 169 ([M-OCH₃]⁺), 141 ([M-COOCH₃]⁺). |
Applications in Research and Development
The utility of Methyl 6-methyl-2-naphthoate is best understood through the lens of its analogs, which are crucial intermediates in pharmaceuticals and materials science.
Intermediate in Pharmaceutical Synthesis
The most compelling application lies in its potential as a key building block for synthetic retinoids and other pharmacologically active molecules. The anti-acne drug Adapalene, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is synthesized via a cross-coupling reaction involving Methyl 6-bromo-2-naphthoate.[7][8][9] Methyl 6-methyl-2-naphthoate can serve as a direct analog in similar coupling reactions to generate novel compounds for drug discovery programs, where the methyl group can modulate the compound's steric profile and metabolic stability.
Caption: Potential pathway to Adapalene analogs using Methyl 6-methyl-2-naphthoate.
Monomer for High-Performance Polymers
Derivatives of naphthoic acid are critical monomers for producing advanced polymers. For instance, 6-hydroxy-2-naphthoic acid is a key component, along with 4-hydroxybenzoic acid, in the synthesis of Vectra™, a thermotropic liquid crystal polymer (LCP) known for its exceptional thermal and mechanical properties.[1] Methyl 6-methyl-2-naphthoate, after hydrolysis to its corresponding carboxylic acid, could be incorporated into polyester or polyamide backbones. The 6-methyl group would disrupt chain packing compared to an unsubstituted analog, potentially lowering the melting point and improving the processability of the resulting polymer while maintaining the rigidity imparted by the naphthalene core.
Conclusion
Methyl 6-methyl-2-naphthoate is a strategically important synthetic intermediate whose value is underscored by the established roles of its close chemical relatives in critical commercial applications. Its straightforward synthesis via Fischer esterification makes it readily accessible. For drug development professionals, it represents a key starting material for creating novel analogs of established drugs like Adapalene. For materials scientists, it offers a pathway to new high-performance polymers with tailored thermal and mechanical properties. This guide provides the foundational knowledge for researchers to confidently incorporate Methyl 6-methyl-2-naphthoate into their synthetic and developmental workflows.
References
-
Somwanshi, S. D. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Biological Forum – An International Journal, 15(5a), 521-526. Available at: [Link]
- Liu, Z., & Xiang, J. (n.d.). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. College of Chemistry and Chemical Engineering, Hunan University.
-
Liu, Z., & Xiang, J. (2025, August 6). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. ResearchGate. Available at: [Link]
-
European Patent Office. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof (Patent No. 0049616). Available at: [Link]
- Google Patents. (n.d.). US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds.
-
QuickCompany. (n.d.). A Process For The Preparation Of Adapalene. Available at: [Link]
- Google Patents. (n.d.). EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid.
-
New Drug Approvals. (2022, January 25). ADAPALENE. Available at: [Link]
-
MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]
-
PubChem - NIH. (n.d.). Methyl 6-hydroxy-2-naphthoate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]
-
Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Available at: [Link]
- Google Patents. (n.d.). US3650907A - Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid.
-
Journal of Umm Al-Qura University for Applied Sciences. (n.d.). Synthesis and characterization of liquid crystal methyl methacrylic monomers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
- 5. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 9. A Process For The Preparation Of Adapalene [quickcompany.in]
Discovery and Synthesis of Methyl 6-Methyl-2-Naphthoate: A Critical Scaffold in Next-Generation CDK8/19 Inhibitor Development
Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The pursuit of targeted oncology therapies has increasingly focused on the Mediator complex, specifically the cyclin-dependent kinases 8 and 19 (CDK8/19). These kinases are critical regulators of oncogenic transcription pathways, including Wnt/β-catenin and STAT1. During the optimization of quinoline-6-carbonitrile-based inhibitors, Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) emerged as a foundational chemical scaffold[1].
This whitepaper details the discovery context, mechanistic synthesis, and downstream functionalization of methyl 6-methyl-2-naphthoate. By providing field-proven, self-validating protocols, this guide serves as an authoritative resource for researchers synthesizing advanced CDK8/19 inhibitors, such as Senexin C[2],[3].
Structural Rationale in Medicinal Chemistry
Methyl 6-methyl-2-naphthoate is a bicyclic aromatic ester characterized by its rigid planar structure and lipophilic nature. In drug design, the naphthalene core serves two primary functions:
-
Kinase Pocket Intercalation: The extended
-system facilitates strong stacking interactions with aromatic residues within the ATP-binding pocket of CDK8/19. -
Regioselective Functionalization: The spatial distance between the 2-position (ester) and the 6-position (methyl group) allows for linear extension of the molecule. The ester acts as a precursor for amidation, while the methyl group serves as a prime target for radical halogenation, enabling the attachment of complex heterocycles[4].
Chemical Synthesis Workflow
The synthesis of highly potent CDK8/19 inhibitors relies on a robust, high-yielding pathway starting from commercially available precursors. The workflow relies on a Suzuki-Miyaura cross-coupling followed by a Wohl-Ziegler radical bromination.
Figure 1: Step-by-step chemical synthesis workflow from methyl 6-bromo-2-naphthoate to Senexin C.
Protocol 1: Suzuki-Miyaura Methylation
Objective: Conversion of methyl 6-bromo-2-naphthoate to methyl 6-methyl-2-naphthoate.
Mechanistic Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because the zero-valent palladium readily undergoes oxidative addition into the aryl C-Br bond. A mixed solvent system of Acetonitrile/Water (3:1) is critical; the organic phase solubilizes the naphthoate, while the aqueous phase dissolves the potassium carbonate base, facilitating the transmetalation step with methylboronic acid[3].
Step-by-Step Methodology:
-
Preparation: To a 250 mL round-bottom flask, add methyl 6-bromonaphthalene-2-carboxylate (1.8 g, 6.79 mmol) and methylboronic acid (610 mg, 10.2 mmol).
-
Solvation: Dissolve the reagents in 30 mL of Acetonitrile and 10 mL of deionized Water.
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (785 mg, 0.68 mmol, 10 mol%) and Potassium Carbonate (2.82 g, 20.4 mmol).
-
Reaction: Purge the flask with Nitrogen gas for 15 minutes to prevent catalyst oxidation. Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 12 hours.
-
Validation & Workup: Monitor via TLC (Hexane/Ethyl Acetate 9:1). Upon consumption of the starting material, cool to room temperature, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield methyl 6-methyl-2-naphthoate as a white solid.
Protocol 2: Wohl-Ziegler Radical Bromination
Objective: Conversion of methyl 6-methyl-2-naphthoate to methyl 6-(bromomethyl)-2-naphthoate.
Mechanistic Causality:
Carbon tetrachloride (
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask, dissolve methyl 6-methyl-2-naphthoate (1.0 eq) in anhydrous
(0.2 M concentration). -
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq). The slight excess of NBS ensures complete conversion while minimizing dibromination.
-
Reaction: Protect the system with Nitrogen and heat to reflux (77°C) for 6 hours.
-
Validation & Workup: The reaction is self-validating visually; the dense NBS powder converts to succinimide, which floats to the surface of the
. Cool the mixture to room temperature and filter off the succinimide byproduct. -
Purification: Condense the filtrate under reduced pressure and purify via Biotage SNAP flash chromatography to isolate methyl 6-(bromomethyl)-2-naphthoate as a white solid[1].
Application in Oncology: The Discovery of Senexin C
The brominated intermediate is subsequently reacted with various amines to build the 4-((2-(6-substituted-naphthalen-2-yl)ethyl)amino)quinoline-6-carbonitrile core. This specific structural arrangement led to the discovery of Senexin C , a highly potent CDK8/19 inhibitor[2].
Unlike its predecessor Senexin B, Senexin C demonstrates superior metabolic stability and a highly tumor-enriched pharmacokinetic profile. By inhibiting CDK8/19, Senexin C blocks the phosphorylation of the RNA Polymerase II C-terminal domain, effectively shutting down oncogenic transcription networks responsible for tumor proliferation and metastasis[3].
Figure 2: Mechanism of action for CDK8/19 inhibitors disrupting oncogenic transcription.
Quantitative Data Summaries
To aid in analytical verification and pharmacokinetic modeling, the following tables summarize the expected chemical yields and the biological profile of the downstream target, Senexin C.
Table 1: Synthetic Intermediates and Analytical Markers
| Compound Name | Role in Synthesis | Expected Yield | Molecular Wt. | Key |
| Methyl 6-bromo-2-naphthoate | Starting Material | N/A | 265.10 g/mol | Aromatic multiplet dominance |
| Methyl 6-methyl-2-naphthoate | Key Intermediate | 85% | 200.24 g/mol | Singlet at |
| Methyl 6-(bromomethyl)-2-naphthoate | Electrophile | 83% | 279.13 g/mol | Singlet at |
Table 2: Pharmacokinetic (PK) Profile of Senexin C
| PK / PD Parameter | Observed Value / Characteristic | Clinical Significance |
| Target Selectivity | CDK8 and CDK19 | Minimizes off-target toxicity associated with pan-CDK inhibitors. |
| Oral Bioavailability | High | Suitable for systemic in vivo dosing and patient compliance. |
| Tissue Distribution | Tumor-enriched (Tumor/Plasma > 1) | Ensures sustained target inhibition directly within the tumor microenvironment. |
| Metabolic Stability | Superior to Senexin B | Prolonged half-life allows for extended intervals between dosing. |
Conclusion
Methyl 6-methyl-2-naphthoate is far more than a simple aromatic ester; it is a meticulously engineered scaffold that bridges basic organic synthesis with advanced targeted oncology. By mastering the Suzuki coupling and radical bromination protocols outlined in this guide, researchers can reliably generate the electrophilic precursors necessary for discovering the next generation of Mediator kinase inhibitors and PROTAC degraders.
References
- Source: Google Patents (US Patent 11014906B2)
-
Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: National Institutes of Health (NIH PMC) URL: [Link]
-
Title: The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Source: Scholar Commons, University of South Carolina URL: [Link]
Sources
- 1. US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents [patents.google.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. Methyl 7-Methylnaphthalene-1-carboxylate|91902-61-3 [benchchem.com]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of Methyl 6-methyl-2-naphthoate
Introduction & Physicochemical Profile
Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) is a critical aromatic ester intermediate frequently utilized in the synthesis of advanced pharmaceuticals, liquid crystals, and functional polymers. Because its synthesis often involves radical halogenation, esterification of naphthoic acids, or transition-metal-catalyzed cross-coupling[1], rigorous analytical control is mandatory to ensure the absence of unreacted precursors, residual halogenated solvents, and structural isomers.
This application note provides a self-validating, multi-modal analytical strategy designed for Senior Application Scientists and QC professionals. It covers High-Performance Liquid Chromatography (HPLC) for purity, Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 6-methyl-2-naphthoate |
| CAS Number | 6162-30-7 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Appearance | White solid[2] |
| UV Absorbance Max | ~254 nm (extended aromatic conjugation)[3] |
Analytical Strategy & Workflow
To ensure absolute scientific integrity, the analytical pipeline is divided into three orthogonal techniques. This prevents false positives and ensures that both volatile and non-volatile impurity profiles are comprehensively mapped.
Caption: Quality Control Workflow for Methyl 6-methyl-2-naphthoate Analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Mechanistic Rationale
The naphthalene ring system is highly hydrophobic, making reversed-phase chromatography on a C18 stationary phase the optimal choice. The mobile phase must be acidified (e.g., 0.1% formic acid). This choice is not arbitrary; the acidic modifier ensures that any residual, unesterified 6-methyl-2-naphthoic acid remains fully protonated. If the acid were allowed to ionize, it would interact unpredictably with residual silanols on the column, leading to severe peak tailing and poor resolution[4]. UV detection at 254 nm leverages the strong chromophoric nature of the conjugated bicyclic system[3].
Step-by-Step Protocol
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Water.
-
Standard Preparation: Accurately weigh 10.0 mg of Methyl 6-methyl-2-naphthoate reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Preparation: Prepare the test sample at an identical target concentration of 1.0 mg/mL in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[4].
-
System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and its precursor (6-methyl-2-naphthoic acid). The system is only valid if the resolution factor (
) between the two peaks is .
Gradient Program
Column: C18, 150 mm x 4.6 mm, 5 µm | Temperature: 30°C | Injection Volume: 10 µL
| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 80% | 20% | 1.0 |
| 5.0 | 80% | 20% | 1.0 |
| 15.0 | 20% | 80% | 1.0 |
| 20.0 | 20% | 80% | 1.0 |
| 21.0 | 80% | 20% | 1.0 |
| 25.0 | 80% | 20% | 1.0 |
Gas Chromatography (GC-FID) for Residual Solvent Analysis
Mechanistic Rationale
Synthesis of naphthoate esters often utilizes methanol as both a reactant and a solvent, along with halogenated extraction solvents (e.g., carbon tetrachloride or dichloromethane) and radical initiators[1]. A 5% phenyl-methylpolysiloxane (HP-5) capillary column is selected because its slight polarity perfectly separates low-boiling polar alcohols from heavier, non-polar halogenated organics[2]. Flame Ionization Detection (FID) provides a wide linear dynamic range for these carbon-containing volatiles.
Step-by-Step Protocol
-
Internal Standard Solution: Prepare a solution of n-decane (internal standard) in dimethyl sulfoxide (DMSO) at a concentration of 50 µg/mL[2].
-
Sample Preparation: Dissolve 100 mg of the Methyl 6-methyl-2-naphthoate sample in 1.0 mL of the Internal Standard Solution.
-
System Suitability (Self-Validation): Perform 5 replicate injections of the standard solution. The relative standard deviation (RSD) of the n-decane peak area must be
, validating the injection precision before sample analysis proceeds. -
Execution: Inject 1.0 µL of the sample into the GC-FID system using a split ratio of 10:1.
Temperature Program
Column: HP-5 (30 m × 0.25 mm, 0.25 µm) | Carrier Gas: Helium (1.2 mL/min) | Injector: 250°C | Detector: 300°C
| Step | Temperature (°C) | Hold Time (min) | Rate (°C/min) |
| Initial | 40 | 5.0 | - |
| Ramp 1 | 250 | 5.0 | 10.0 |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Mechanistic Rationale
To definitively confirm the molecular architecture—specifically the ester linkage at the C2 position and the methyl group at the C6 position—high-resolution NMR is required. Deuterated chloroform (CDCl₃) is the solvent of choice due to the excellent solubility of non-polar aromatic esters in it. Tetramethylsilane (TMS) is used as the zero-point reference (
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15-20 mg of Methyl 6-methyl-2-naphthoate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz and the ¹³C NMR spectrum at 101 MHz at 298 K[2].
-
Self-Validation Check: The structural integrity of the molecule is internally validated by the integration ratio. The analyst must verify that the integration of the methoxy singlet (
3.94) to the aryl methyl singlet ( 2.49) is precisely 1.00 : 1.00 . Any deviation indicates partial hydrolysis of the ester or co-eluting aliphatic impurities.
Expected ¹H NMR Chemical Shifts
Instrument: 400 MHz | Solvent: CDCl₃ | Reference: TMS
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 8.54 | Singlet (s) | - | 1H | Aromatic CH (C1, adjacent to ester) |
| 8.00 | Doublet (d) | 8.8 | 1H | Aromatic CH |
| 7.80 | Doublet (d) | 8.8 | 1H | Aromatic CH |
| 7.74 | Doublet (d) | 8.4 | 1H | Aromatic CH |
| 7.59 | Singlet (s) | - | 1H | Aromatic CH (C5, adjacent to methyl) |
| 7.33 | Doublet (d) | 8.4 | 1H | Aromatic CH |
| 3.94 | Singlet (s) | - | 3H | Methoxy protons (-OCH₃) |
| 2.49 | Singlet (s) | - | 3H | Aryl Methyl protons (-CH₃) |
(Note: Data conforms to verified spectral libraries for CAS 6162-30-7[2])
References
-
Title: 芳香族エステルの脱カルボニル型炭素 (Decarbonylative Carbon-Carbon Bond Formation of Aromatic Esters) Source: Waseda University Repository (nii.ac.jp) URL: [Link]
- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL
Sources
Application Note: Methyl 6-methyl-2-naphthoate as a Chemical Intermediate in Drug Discovery
Introduction & Chemical Profile
Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) is a highly versatile, bifunctional naphthalene derivative widely utilized as a chemical intermediate in pharmaceutical synthesis and materials science[1]. Its rigid, planar aromatic core makes it an ideal scaffold for designing kinase inhibitors, where
In modern drug development, this intermediate is most notably employed in the synthesis of quinoline-based inhibitors targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are burgeoning targets for oncology and senescence-related diseases[2]. The molecule features two highly functionalizable sites: a methyl ester at the C2 position and a benzylic methyl group at the C6 position, allowing for orthogonal synthetic modifications.
Physicochemical Properties
The following quantitative data summarizes the standard physicochemical profile of Methyl 6-methyl-2-naphthoate to aid in reaction planning and purification[1].
| Property | Value / Description |
| CAS Number | 6162-30-7 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |
| Reactivity Profile | Stable under standard conditions. Susceptible to radical halogenation at the C6-methyl and nucleophilic attack at the C2-ester. |
Analytical Validation (¹H NMR)
To ensure the integrity of the starting material before committing to multi-step synthesis, structural validation via Nuclear Magnetic Resonance (NMR) is mandatory. The standard ¹H NMR (400 MHz, CDCl₃) profile is as follows[3]:
- 8.54 (s, 1H, Ar-H)
- 8.00 (d, J = 8.8 Hz, 1H, Ar-H)
- 7.80 (d, J = 8.8 Hz, 1H, Ar-H)
- 7.74 (d, J = 8.4 Hz, 1H, Ar-H)
- 7.59 (s, 1H, Ar-H)
- 7.33 (d, J = 8.4 Hz, 1H, Ar-H)
- 3.94 (s, 3H, -OCH₃)
- 2.49 (s, 3H, Ar-CH₃)
Mechanistic Insight & Synthetic Workflow
The primary utility of Methyl 6-methyl-2-naphthoate lies in the selective activation of its C6-methyl group via radical mechanisms. Because the naphthalene ring stabilizes the adjacent radical intermediate through resonance, the C6-methyl group can be selectively brominated using the Wohl-Ziegler reaction. This transforms an inert methyl group into a highly reactive benzylic bromide (Methyl 6-(bromomethyl)-2-naphthoate), which acts as an electrophilic hub for downstream Sₙ2 displacements with various amines or heterocycles[2].
Synthetic workflow of Methyl 6-methyl-2-naphthoate in CDK8/19 inhibitor development.
Experimental Protocols
Protocol 1: Radical Bromination to Methyl 6-(bromomethyl)-2-naphthoate
This protocol describes the selective monobromination of the C6-methyl group, a critical step in synthesizing the CDK8/19 inhibitor scaffold[2].
Rationale & Causality: N-Bromosuccinimide (NBS) is utilized instead of Br₂ gas because NBS provides a low, steady-state concentration of molecular bromine, which kinetically favors benzylic radical substitution over electrophilic aromatic addition to the naphthalene ring. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because its thermal decomposition temperature (~65–85 °C) perfectly aligns with the reflux temperature of the solvent.
Materials:
-
Methyl 6-methyl-2-naphthoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or
, , -Trifluorotoluene (as a greener alternative)
Step-by-Step Methodology:
-
Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 6-methyl-2-naphthoate (1.0 eq) in anhydrous CCl₄ (0.2 M concentration).
-
Self-Validation: Ensure complete dissolution before proceeding; particulate matter can trap reagents and lower yields.
-
-
Initiation : Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution. Seal the system and purge with nitrogen gas for 10 minutes.
-
Causality: Oxygen acts as a potent radical scavenger. Purging the system prevents the premature termination of the radical chain propagation, ensuring high conversion rates.
-
-
Reaction : Heat the reaction mixture to reflux (approx. 76 °C) under a nitrogen atmosphere for 6 hours.
-
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The starting material should cleanly convert to a slightly lower R_f product spot.
-
-
Workup : Remove the heat source and allow the flask to cool to 0 °C in an ice bath.
-
Causality: The byproduct, succinimide, is highly insoluble in cold CCl₄ and will precipitate out of solution, allowing for facile removal.
-
-
Filtration & Concentration : Filter the cold mixture through a pad of Celite to remove the succinimide precipitate. Wash the filter cake with a small amount of cold solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield Methyl 6-(bromomethyl)-2-naphthoate as a white solid (Typical yield: ~83%)[2].
Protocol 2: Base-Catalyzed Hydrolysis to 6-Methyl-2-naphthoic Acid
If the synthetic route requires an amide linkage at the C2 position, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Reaction : Dissolve Methyl 6-methyl-2-naphthoate in a 1:1 mixture of Methanol (MeOH) and Water. Add Sodium Hydroxide (NaOH, 2.0 eq).
-
Incubation : Stir the mixture at room temperature for 4 hours. The initial suspension will gradually become a clear homogeneous solution as the ester is converted into the water-soluble sodium carboxylate salt.
-
Acidification : Cool the solution to 0 °C and slowly add 1M HCl dropwise until the pH reaches 2-3.
-
Causality: Protonating the carboxylate salt drastically reduces its aqueous solubility, forcing the free 6-methyl-2-naphthoic acid to precipitate out of the aqueous layer.
-
-
Isolation : Collect the white precipitate via vacuum filtration, wash with cold distilled water, and dry under a high vacuum to afford the pure acid.
Reaction Optimization Data
The following table summarizes the optimization parameters for the radical bromination step (Protocol 1), demonstrating the delicate balance required to prevent over-bromination (dibromomethyl formation)[2].
| Equivalents of NBS | Equivalents of AIBN | Reaction Time | Primary Product Yield | Dibrominated Byproduct |
| 0.95 eq | 0.05 eq | 4 hours | 72% | < 2% |
| 1.05 eq | 0.05 eq | 6 hours | 83% (Optimal) | ~4% |
| 1.50 eq | 0.10 eq | 8 hours | 55% | > 25% |
Note: Maintaining strict stoichiometric control of NBS (1.05 eq) is paramount to maximizing the yield of the monobrominated intermediate while suppressing the dibrominated impurity.
References
- Source: US Patent 11014906B2 (Google Patents)
-
芳香族エステルの脱カルボニル型炭素 (Decarbonylative Carbon-Carbon Bond Formation of Aromatic Esters) Source: Waseda University Repository (NMR Data) URL:[Link]
Sources
derivatization of Methyl 6-methyl-2-naphthoate
Application Note: Strategic Derivatization of Methyl 6-Methyl-2-Naphthoate via Radical Halogenation
Executive Summary
Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) serves as a privileged scaffold in modern drug discovery. Its rigid naphthalene core provides a predictable hydrophobic pharmacophore, while the C2-ester and C6-methyl groups offer orthogonal sites for late-stage functionalization. A cornerstone of its derivatization is the Wohl-Ziegler bromination, which selectively converts the C6-methyl group into a highly reactive bromomethyl electrophile. This specific transformation is critically utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including quinoline-based CDK8/19 inhibitors targeting oncology pathways[1].
Mechanistic Rationale & Experimental Causality
The transformation of methyl 6-methyl-2-naphthoate to methyl 6-(bromomethyl)-2-naphthoate requires precise control over reaction conditions to prevent over-bromination or unwanted aromatic substitution.
-
Reagent Selection (NBS over
) : Causality: 2 is utilized rather than elemental bromine because it maintains a constant, kinetically low concentration of molecular bromine in the reaction mixture[2]. This low concentration strongly favors the radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich naphthalene ring. -
Initiator Selection (AIBN) : Causality: Azobisisobutyronitrile (AIBN) undergoes predictable thermal homolysis between 65°C and 85°C. This specific activation window aligns perfectly with the reflux temperatures of optimal halogenation solvents, ensuring a steady-state generation of radicals without the violent exotherms associated with peroxide-based initiators.
-
Solvent Dynamics : Causality: While carbon tetrachloride (
) is the classical choice due to its complete transparency to radical abstraction, modern protocols often substitute it with benzotrifluoride ( ). mimics the non-polar, unreactive nature of but significantly reduces the environmental and toxicological burden of the workflow.
Synthetic Workflow & Application Context
Workflow for the derivatization of methyl 6-methyl-2-naphthoate to target APIs.
Self-Validating Experimental Protocol
This protocol details the synthesis of methyl 6-(bromomethyl)-2-naphthoate, designed with built-in validation checkpoints to ensure reproducibility[1].
Step 1: Preparation and Degassing
-
Action : In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve methyl 6-methyl-2-naphthoate (1.0 eq, 10 mmol) in 50 mL of anhydrous
(or ). Sparge the solution with nitrogen gas for 15 minutes. -
Self-Validation : The cessation of micro-bubbles forming on the glass surface during sparging indicates sufficient displacement of dissolved oxygen. Oxygen must be removed as it acts as a potent radical scavenger, which would prematurely terminate the chain reaction.
Step 2: Reagent Addition
-
Action : Add N-Bromosuccinimide (1.05 eq, 10.5 mmol) and AIBN (0.05 eq, 0.5 mmol) to the solution in a single portion.
-
Self-Validation : The NBS will sit as a dense, heavy powder at the bottom of the flask. The solution should remain colorless at this stage.
Step 3: Reflux and Monitoring
-
Action : Attach a reflux condenser and heat the mixture to 75–80°C for 6 hours under a continuous nitrogen atmosphere[1].
-
Self-Validation (Visual) : As the reaction progresses, the dense NBS at the bottom will be consumed and converted into succinimide. Succinimide is significantly less dense and will float to the surface of the solvent. This phase change serves as an immediate visual indicator of successful reaction progression.
-
Self-Validation (Analytical) : Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the starting material (
) and the appearance of a slightly more polar, UV-active product spot ( ) confirms conversion.
Step 4: Workup and Purification
-
Action : Cool the reaction to room temperature. Filter the mixture through a tightly packed Celite pad to remove the insoluble succinimide byproduct. Wash the pad with cold
(20 mL). Concentrate the combined filtrate under reduced pressure. -
Action : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc)[1].
-
Self-Validation : The purified methyl 6-(bromomethyl)-2-naphthoate should precipitate as a pristine white solid upon removal of the elution solvent[3].
Quantitative Data Presentation
The following table summarizes the optimization of reaction parameters for the benzylic bromination of the naphthoate scaffold, demonstrating the impact of solvent and initiator choices on the final yield.
| Solvent System | Initiator (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Carbon Tetrachloride ( | AIBN (5%) | 77 | 6 | >95 | 83 |
| Benzotrifluoride ( | AIBN (5%) | 80 | 6 | >95 | 81 |
| Acetonitrile ( | Benzoyl Peroxide (5%) | 82 | 8 | 85 | 72 |
| Ethyl Acetate (EtOAc) | Light ( | 25 | 12 | 60 | 45 |
Data Summary: While
References
- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL
- Source: Waseda University Repository (Chem. Rev. 2021)
Sources
Application Note: Scalable Synthesis and Isolation of Methyl 6-Methyl-2-Naphthoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for quinoline-based kinase inhibitors, fluorescent probes, and advanced material polymers.
Introduction & Mechanistic Rationale
Methyl 6-methyl-2-naphthoate is a highly valued synthetic intermediate, particularly in the development of sophisticated therapeutics such as CDK8/19 inhibitors 1. While standard Fischer esterification of 6-methyl-2-naphthoic acid with methanol is common, it is often plagued by poor conversion rates due to the thermodynamic equilibrium driven by water byproduct formation 2.
To ensure a scalable, high-yield (>90%) process suitable for pharmaceutical development, this protocol utilizes an acyl chloride intermediate pathway . By employing thionyl chloride (
Experimental Workflow
Two-step, one-pot synthetic pathway for Methyl 6-methyl-2-naphthoate via an acyl chloride.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected parameters for a standard 5.0-gram scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 6-Methyl-2-naphthoic acid | 186.21 | 1.0 | 5.0 g (26.8 mmol) | Starting Material |
| Thionyl Chloride ( | 118.97 | 3.0 | 5.8 mL (80.4 mmol) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 0.1 mL (~2 drops) | Vilsmeier Catalyst |
| Anhydrous Methanol | 32.04 | Excess | 50.0 mL | Reactant / Solvent |
| Dichloromethane (DCM) | 84.93 | N/A | 100.0 mL | Extraction Solvent |
Experimental Protocol
This methodology is designed as a self-validating system , embedding analytical checks directly into the workflow to guarantee quality control at each phase.
Phase 1: Activation to Acyl Chloride
-
Apparatus Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of 6-methyl-2-naphthoic acid. Attach a gas scrubber to the condenser to neutralize
and emissions.-
Causality: Flame-drying ensures the absolute absence of ambient moisture. Water would prematurely hydrolyze the
and the resulting acyl chloride, severely reducing the overall yield.
-
-
Reagent Addition: Add 5.8 mL of thionyl chloride, followed immediately by 0.1 mL of anhydrous DMF.
-
Causality: DMF acts as a catalyst by reacting with
to generate the chloroiminium ion (Vilsmeier-Haack reagent). This accelerates the conversion exponentially compared to relying on the weak nucleophilicity of the carboxylic acid alone.
-
-
Reflux & Validation: Heat the mixture to 80°C using an oil bath for 2 hours.
-
Self-Validation Check: The reaction will initially be a heterogeneous suspension. As the acyl chloride forms, it will transition into a clear, homogeneous yellow solution. The complete cessation of gas bubbling indicates the total consumption of the starting carboxylic acid.
-
-
Concentration: Cool the flask to room temperature, then remove the excess
under reduced pressure (using a rotary evaporator equipped with a cold trap) to yield the crude 6-methyl-2-naphthoyl chloride as an off-white solid.-
Causality: Removing unreacted
prevents it from reacting violently with methanol in the next step, which would generate excess HCl and dimethyl sulfite, complicating the downstream purification.
-
Phase 2: Esterification
-
Controlled Quenching: Cool the flask containing the crude acyl chloride in an ice-water bath (0°C). Slowly add 50 mL of anhydrous methanol dropwise via an addition funnel over 15 minutes.
-
Causality: The methanolysis of an acyl chloride is highly exothermic. Dropwise addition at 0°C controls the thermodynamic heat release, preventing the methanol from boiling and minimizing the formation of dark, polymeric side products.
-
-
Maturation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Self-Validation Check: Perform a Thin Layer Chromatography (TLC) check using 10% Ethyl Acetate in Hexanes. The reaction is complete when a single spot (
) is observed under UV light (254 nm), with no baseline material remaining.
-
Phase 3: Work-up and Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the excess methanol.
-
Neutralization: Dissolve the resulting residue in 100 mL of DCM and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous
.-
Self-Validation Check:
gas evolution will occur as residual HCl is neutralized. Continue washing until the aqueous layer tests basic (pH > 7) using pH paper.
-
-
Drying & Purification: Wash the organic layer with 50 mL of brine, dry over anhydrous
, filter, and concentrate in vacuo. The resulting product is typically >95% pure. If ultra-high purity is required for sensitive cross-coupling, recrystallize the solid from hot hexanes to yield pristine white crystals.
Analytical Characterization
To confirm the structural integrity of the synthesized methyl 6-methyl-2-naphthoate, verify the product against the following established analytical metrics3:
-
Mass Spectrometry (EI-MS): The molecular ion peak is observed at m/z 200 . Characteristic fragmentation includes the loss of the methoxy group (-31 m/z) and carbonyl groups, yielding a stable naphthalene backbone ion at m/z 128 .
-
1H NMR (400 MHz,
): Diagnostic peaks include a sharp singlet integrating to 3H at ~3.95 ppm (corresponding to the methyl ester protons) and a singlet integrating to 3H at ~2.50 ppm (corresponding to the aromatic methyl group). The naphthalene aromatic protons appear as a distinct multiplet between 7.30 and 8.60 ppm .
References
- US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19. Google Patents.
- US7247742B2 - Recycling polyethylene naphthalate containing materials in a process to produce diesters. Google Patents.
-
Actions of a versatile fluorene-degrading bacterial isolate on polycyclic aromatic compounds. ASM Journals. Available at:[Link]
Sources
Application Note: Optimized Derivatization Workflows for Methyl 6-methyl-2-naphthoate
Introduction
Methyl 6-methyl-2-naphthoate is a highly versatile, bifunctional building block frequently employed in the synthesis of advanced naphthalene-based therapeutics, such as CDK8/19 inhibitors 1[1], and complex aromatic esters[2]. Its structural topology—a rigid, lipophilic naphthalene core bearing both an electrophilic methyl ester and a reactive C6-methyl group—allows for divergent synthetic pathways. This application note details two fundamental, field-proven derivatization protocols: benzylic radical bromination and base-catalyzed ester hydrolysis .
Core Reaction 1: Benzylic Radical Bromination (Wohl-Ziegler Reaction)
Mechanistic Insights & Causality
The selective bromination of the C6-methyl group is achieved via a free-radical chain mechanism. N-bromosuccinimide (NBS) is utilized as a steady, low-concentration source of molecular bromine, which prevents unwanted electrophilic aromatic substitution on the electron-rich naphthalene ring. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition temperature (~65°C) perfectly aligns with the reflux conditions of the reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or its greener alternative, benzotrifluoride (PhCF₃), strictly directs the reaction toward the benzylic radical intermediate 1[1].
Experimental Protocol: Synthesis of Methyl 6-(bromomethyl)-2-naphthoate
Self-validating system: The progress of the radical chain reaction can be visually monitored as the dense NBS powder resting at the bottom of the flask is gradually replaced by succinimide, which is less dense and floats to the surface of the halogenated solvent.
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-methyl-2-naphthoate (1.0 equiv) in anhydrous CCl₄ (or PhCF₃) to a concentration of 0.2 M[1].
-
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) to the solution[1]. Purge the system with nitrogen gas for 5 minutes to remove dissolved oxygen, which can quench radical intermediates.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6 hours[1].
-
Monitoring: Verify reaction completion via TLC (Hexane:EtOAc 9:1). The starting material spot should be fully consumed, replaced by a lower-Rf product spot.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the succinimide byproduct. Wash the filter cake with cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford methyl 6-(bromomethyl)-2-naphthoate as a white solid (Yield: ~83%)[1].
Core Reaction 2: Base-Catalyzed Ester Hydrolysis (Saponification)
Mechanistic Insights & Causality
Converting the methyl ester to a free carboxylic acid requires overcoming the steric hindrance and extreme lipophilicity of the naphthalene core. A mixed solvent system (THF/MeOH/H₂O) is critical: THF dissolves the starting ester, water dissolves the inorganic base, and MeOH acts as a phase-miscibility bridge. Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack 2[2].
Experimental Protocol: Synthesis of 6-methyl-2-naphthoic acid
Self-validating system: The reaction mixture transitions from a heterogeneous suspension to a clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.
-
Setup: In a round-bottom flask, dissolve methyl 6-methyl-2-naphthoate (1.0 equiv) in a mixture of THF/MeOH/H₂O (0.1 M final concentration).
-
Reagent Addition: Add LiOH·H₂O (10.0 equiv) in one portion[2].
-
Reaction: Heat the mixture to 80°C and stir vigorously[2].
-
Monitoring: Monitor progress via TLC. The reaction is typically complete when the starting material is fully consumed[2].
-
Workup (Critical Step): Cool the reaction to room temperature and concentrate in vacuo to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous layer with water and wash once with dichloromethane (DCM) to remove any unreacted organic impurities.
-
Acidification: Carefully acidify the aqueous layer to pH 2–3 using half-concentrated HCl[2]. The product, 6-methyl-2-naphthoic acid, will crash out as a dense white precipitate.
-
Isolation: Extract the acidified aqueous layer with DCM (3x)[2]. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid[2].
Quantitative Data Summary
| Parameter | Radical Bromination | Ester Hydrolysis |
| Target Product | Methyl 6-(bromomethyl)-2-naphthoate | 6-methyl-2-naphthoic acid |
| Key Reagents | NBS (1.05 eq), AIBN (0.05 eq) | LiOH·H₂O (10.0 eq) |
| Solvent System | CCl₄ or PhCF₃ | THF / MeOH / H₂O |
| Temperature | Reflux (~76°C) | 80°C |
| Reaction Time | 6 hours | 4–6 hours |
| Typical Yield | ~83% | >90% |
| Product Appearance | White solid | White solid |
Reaction Workflow Visualization
Divergent synthetic workflows for Methyl 6-methyl-2-naphthoate derivatization.
References
- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL
- Title: 芳香族エステルの脱カルボニル型炭素-炭素結合形成反応と可視光レドックス触媒による塩化アルキル変換反応 (Decarbonylative C–C Bond Formations of Aromatic Esters and Photoredox-Catalyzed Functionalization of Alkyl Chlorides)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-methyl-2-naphthoate
Welcome to the technical support center for the synthesis of Methyl 6-methyl-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Naphthalene derivatives are crucial building blocks in medicinal chemistry and materials science, and mastering their synthesis is key to advancing research.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of Methyl 6-methyl-2-naphthoate and related naphthalene derivatives.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in a multi-step synthesis or even a single transformation is a common issue that can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.[4]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are the first parameters to scrutinize.[4]
-
Temperature: An excessively high temperature can lead to the formation of undesired byproducts or decomposition of the target molecule.[4][5] Conversely, a temperature that is too low will result in an incomplete reaction. It is advisable to perform small-scale experiments to screen a range of temperatures.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion without significant byproduct formation.[4]
-
Stoichiometry: The molar ratios of reactants and catalysts are critical. An excess of one reagent may push the reaction towards side products.[4] For instance, in a Friedel-Crafts acylation, the ratio of the substrate to the acylating agent and the Lewis acid catalyst must be carefully optimized.[6]
-
-
Purity of Starting Materials and Solvents: Impurities can poison catalysts or participate in side reactions.
-
Reagents: Always use reagents of appropriate purity. For moisture-sensitive reactions like Grignard or Friedel-Crafts, ensure starting materials are anhydrous.[7][8]
-
Solvents: Anhydrous solvents are critical for many of the potential synthetic steps. The presence of water can quench Grignard reagents or deactivate Lewis acid catalysts like AlCl₃.[4][9]
-
-
Atmospheric Control: Many organometallic reagents and catalysts are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often mandatory to prevent catalyst deactivation and side reactions.[4]
Q2: I'm attempting a Friedel-Crafts acylation of 2-methylnaphthalene and obtaining a complex mixture of isomers. How can I improve the regioselectivity for the 6-position?
A2: Achieving high regioselectivity in the Friedel-Crafts acylation of substituted naphthalenes is a classic challenge. The substitution pattern is highly dependent on the reaction conditions, particularly the solvent and catalyst system.[10][11]
-
The Role of the Solvent: The choice of solvent is paramount. Using a coordinating solvent like nitrobenzene can significantly favor acylation at the β-position (C-6 and C-7) of the 2-methylnaphthalene ring. The nitrobenzene forms a complex with the Friedel-Crafts catalyst (e.g., AlCl₃) and the acylating agent, which is sterically bulky. This bulkiness directs the electrophilic attack to the less sterically hindered and electronically favorable 6-position.[12] In contrast, less coordinating solvents like dichloromethane or carbon disulfide may lead to a mixture of isomers.[11]
-
Catalyst and Acylating Agent: The nature of the Lewis acid catalyst and the acylating agent (e.g., acetyl chloride vs. acetic anhydride) can also influence the isomer distribution. Aluminum trichloride (AlCl₃) is a common and effective catalyst for this transformation.[6]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can lead to higher selectivity. Consider adding the reagents at a low temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at a slightly higher, controlled temperature.[6]
Q3: My esterification of 6-methyl-2-naphthoic acid is not going to completion. What can I do to drive the reaction forward?
A3: Incomplete conversion during esterification, particularly Fischer esterification, is typically an equilibrium problem.
-
Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, removing water will shift the equilibrium towards the product side. This can be achieved by:
-
Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Employing a large excess of the alcohol reactant (e.g., methanol) to act as both reactant and solvent, driving the equilibrium forward.[13]
-
Adding a dehydrating agent, although this can complicate the workup.
-
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is used.[14]
-
Reaction Time and Temperature: Refluxing for an extended period (e.g., overnight) is often necessary to reach equilibrium.[15] Monitor the reaction by TLC to confirm completion.
Frequently Asked Questions (FAQs)
What are the most viable synthetic routes to Methyl 6-methyl-2-naphthoate?
There are several established strategies. The optimal choice depends on the available starting materials and equipment.
-
Route A: Friedel-Crafts Acylation Approach. This is a very common industrial and laboratory method.[6][12]
-
Acylation: 2-Methylnaphthalene undergoes Friedel-Crafts acylation with an agent like acetyl chloride in the presence of a Lewis acid (AlCl₃), typically in a solvent like nitrobenzene to ensure high regioselectivity for the 6-position, yielding 2-acetyl-6-methylnaphthalene.[11][12]
-
Oxidation: The resulting ketone can be oxidized to the corresponding carboxylic acid (6-methyl-2-naphthoic acid) using reagents like sodium hypochlorite (in the haloform reaction) or stronger oxidants.
-
Esterification: The final step is the acid-catalyzed esterification of 6-methyl-2-naphthoic acid with methanol.[14]
-
-
Route B: Carboxylation of a Grignard Reagent. This route is effective if a suitable halo-aromatic precursor is available.
-
Halogenation: Selective bromination of 2-methylnaphthalene at the 6-position would be the initial step.
-
Grignard Formation: The resulting 6-bromo-2-methylnaphthalene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent.[16][17]
-
Carboxylation: The Grignard reagent is then reacted with carbon dioxide (e.g., by pouring it over dry ice) followed by an acidic workup to produce 6-methyl-2-naphthoic acid.[18]
-
Esterification: The final esterification is performed as described in Route A.
-
-
Route C: Direct Esterification. If 6-methyl-2-naphthoic acid is commercially available, the most direct route is a simple Fischer esterification with methanol and an acid catalyst.[13]
How do I effectively purify the final product?
Purification of Methyl 6-methyl-2-naphthoate typically involves removing unreacted starting materials, catalysts, and any side products.
-
Workup: After the reaction, a standard aqueous workup is often required. For esterifications, this involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution, followed by extraction with an organic solvent.[14][15]
-
Crystallization: As Methyl 6-methyl-2-naphthoate is a solid at room temperature, recrystallization is a powerful purification technique.[12] A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Chromatography: If isomers or other impurities with similar solubility are present, column chromatography on silica gel is an effective method for obtaining a highly pure product.
-
Distillation: If dealing with liquid intermediates like 2-acetyl-6-methylnaphthalene, fractional distillation under vacuum can be used for purification.[12]
Experimental Protocols & Data
Protocol 1: Fischer Esterification of 6-methyl-2-naphthoic acid
This protocol describes the direct synthesis of Methyl 6-methyl-2-naphthoate from its corresponding carboxylic acid.
Materials:
-
6-methyl-2-naphthoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2-naphthoic acid in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the solution while stirring.
-
Heat the mixture to reflux and maintain it for 4-12 hours. The reaction progress should be monitored by TLC until the starting carboxylic acid is fully consumed.[14][15]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 6-methyl-2-naphthoate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Quantitative Data Summary
The following table provides typical reagent stoichiometry for key synthetic steps. Note that optimal ratios may vary and should be determined empirically.
| Reaction Step | Substrate | Reagent 1 | Reagent 2 | Catalyst | Typical Molar Ratio (Substrate:R1:R2:Cat) | Reference |
| Friedel-Crafts Acylation | 2-Methylnaphthalene | Propionyl Chloride | - | AlCl₃ | 1 : 1.4 : - : 1.7 | |
| Fischer Esterification | 6-methyl-2-naphthoic acid | Methanol | - | H₂SO₄ | 1 : Large Excess : - : Catalytic | [13] |
| Grignard Formation | Aryl Bromide | Mg Turnings | - | Iodine (optional) | 1 : 1.1-1.5 : - : Catalytic | [7][16] |
Diagrams and Workflows
Synthetic Workflow Overview
Caption: Common synthetic routes to Methyl 6-methyl-2-naphthoate.
Troubleshooting Logic for Low Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Yield in Naphthalene Derivative Synthesis.
- Google Patents. (1992). US5138098A - 2-acyl-6-methylnaphthalene preparation.
- ResearchGate. (n.d.). Synthesis of 2-methyl 6-acylnaphthalene via acylation with 2-methylnaphthalene.
- ResearchGate. (n.d.). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Unknown. (n.d.). Grignard Reaction.
- Industrial & Engineering Chemistry. (n.d.). Preparation of Dimethyl-2,6-Naphthalenedicarboxylate.
- Guidechem. (n.d.). Methyl 6-Bromo-2-Naphthoate Properties and Synthesis.
- Oklahoma State University. (n.d.). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE.
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- PubMed. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study.
- Benchchem. (2025). Application Notes and Protocols: The Use of Methyl 6-hydroxy-2-naphthoate in Polymer Chemistry.
- Benchchem. (2025). Methyl 6-hydroxy-2-naphthimidate: A Versatile Building Block for Complex Molecule Synthesis.
- Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.
- Abovchem. (n.d.). methyl 6-methyl-2-naphthoate - CAS:6162-30-7.
- Thieme. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- ResearchGate. (2025). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.
- Google Patents. (n.d.). CN1067044A - A kind of preparation method of 6-methoxynaphthalene formaldehyde.
- Unknown. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
- ChemicalBook. (n.d.). Methyl 6-bromo-2-naphthoate synthesis.
- Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid.
- Rasayan J. Chem. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. CN1067044A - A kind of preparation method of 6-methoxynaphthalene formaldehyde - Google Patents [patents.google.com]
- 10. DSpace [openresearch.okstate.edu]
- 11. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5138098A - 2-acyl-6-methylnaphthalene preparation - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
Technical Support Center: Purification of Methyl 6-methyl-2-naphthoate
Welcome to the technical support center for Methyl 6-methyl-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. As a key building block in the synthesis of advanced materials and pharmaceutical agents, achieving high purity is paramount. This document provides in-depth, field-proven insights and detailed protocols to help you troubleshoot issues and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling Methyl 6-methyl-2-naphthoate.
Q1: What are the most common impurities found in crude Methyl 6-methyl-2-naphthoate?
A1: The impurity profile of crude Methyl 6-methyl-2-naphthoate is largely dependent on its synthetic route. Typically, synthesis involves the esterification of 6-methyl-2-naphthoic acid. Therefore, common impurities include:
-
Unreacted Starting Material: Residual 6-methyl-2-naphthoic acid is a primary impurity.
-
Isomeric Byproducts: Depending on the synthetic precursors, other isomers such as Methyl 1-methyl-2-naphthoate or other positional isomers can form. These are often the most challenging to remove due to similar physical properties.
-
Solvent Residues: Residual solvents from the reaction and initial workup (e.g., methanol, toluene, ethers).
-
Byproducts from Side Reactions: Oxidation or degradation products can arise if the reaction is exposed to high temperatures or oxidative conditions for extended periods. For instance, related naphthoic acid derivatives can undergo oxidation, leading to colored impurities[1].
Q2: What is the recommended primary method for purifying Methyl 6-methyl-2-naphthoate?
A2: For a crystalline solid like Methyl 6-methyl-2-naphthoate, recrystallization is the most effective and scalable primary purification technique[2]. This method is excellent for removing small amounts of impurities that have different solubility profiles from the main compound. The choice of solvent is critical for success.
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is necessary when recrystallization fails to achieve the desired purity. This typically occurs in two scenarios:
-
Closely Related Impurities: Isomers or byproducts with very similar solubility and polarity to Methyl 6-methyl-2-naphthoate will co-crystallize, making separation by recrystallization ineffective.
-
High Impurity Load: If the crude material is very impure or oily, direct crystallization may not be feasible. Chromatography can be used for bulk purification before a final recrystallization step to achieve high purity. Reversed-phase HPLC or flash chromatography are common choices[3].
Q4: How can I accurately assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.
-
Gas Chromatography (GC): Useful if the compound and its impurities are volatile. Purity is often determined by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect and quantify proton-bearing impurities, even at low levels.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point of the closely related methyl 2-naphthoate is 75-77 °C[4]. The addition of a methyl group at the 6-position will alter this, but a narrow range is key.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification of Methyl 6-methyl-2-naphthoate.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the cold solvent. 2. Excessive Solvent: Too much solvent was used, keeping the product dissolved even after cooling. 3. Premature Crystallization: Crystals formed during hot filtration, leading to loss of product. | 1. Solvent Screening: Test solubility in various solvents to find one where the compound is highly soluble when hot and poorly soluble when cold. (See Table 1). 2. Minimize Solvent: Add just enough hot solvent to fully dissolve the crude product. 3. Maintain Temperature: Preheat the filtration funnel and flask to prevent cooling and crystallization during transfer. |
| Product Oils Out Instead of Crystallizing | 1. High Impurity Level: Impurities are depressing the melting point. 2. Supersaturation: The solution is too concentrated or cooled too rapidly. | 1. Pre-Purification: Perform a solvent wash or run the material through a short silica plug to remove gross impurities before recrystallization. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| Purity Fails to Improve After Recrystallization | 1. Co-crystallization: The impurity has a very similar structure and solubility to the product (e.g., an isomer). 2. Inappropriate Solvent: The chosen solvent does not effectively differentiate between the product and the impurity. | 1. Switch to Chromatography: This is the ideal scenario for using flash column chromatography for separation based on polarity differences[3]. 2. Try a Multi-Solvent System: Use a binary solvent system (one solvent in which the compound is soluble, and another in which it is insoluble) to fine-tune the solubility and improve separation. |
| Colored Impurities Persist | 1. Oxidized Byproducts: Highly conjugated or oxidized species are present. 2. Trapped Mother Liquor: Colored impurities from the solution are trapped within the crystal lattice. | 1. Charcoal Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product. 2. Re-recrystallize: A second recrystallization from a different solvent system can release trapped impurities. Ensure the final crystals are washed with fresh, cold solvent. |
Data Summary Table 1: Recrystallization Solvent Selection Guide
Note: This table is based on general principles for aromatic esters. Experimental validation is crucial.
| Solvent | Boiling Point (°C) | Suitability & Rationale | Potential Drawbacks |
| Methanol/Ethanol | 65 / 78 | Good for moderately polar compounds. Often provides good solubility when hot and poor solubility when cold. | May not be effective for removing polar impurities like residual naphthoic acid. |
| Ethyl Acetate | 77 | Excellent general-purpose solvent for esters. Good balance of polarity. Used for refining related compounds[5]. | Can be too good a solvent, potentially reducing yield if not used with an anti-solvent. |
| Toluene | 111 | Good for dissolving aromatic compounds. Higher boiling point allows for a wide temperature gradient. | High boiling point can make it difficult to remove from the final product. |
| Hexanes/Heptane | ~69 / ~98 | Good as an "anti-solvent" in a binary system with a more polar solvent like ethyl acetate or acetone. | The compound is likely poorly soluble even when hot, making it unsuitable as a primary solvent. |
| Isopropanol | 82 | A common choice for recrystallizing naphthalene derivatives[6]. | Similar to ethanol; effectiveness depends on the specific impurity profile. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol describes a standard procedure for recrystallizing Methyl 6-methyl-2-naphthoate.
Objective: To remove impurities with different solubility profiles from the target compound.
Methodology:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol or an ethyl acetate/heptane mixture).
-
Dissolution: Place the crude Methyl 6-methyl-2-naphthoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product using HPLC, NMR, and melting point analysis.
Protocol 2: Flash Column Chromatography
This protocol is for separating Methyl 6-methyl-2-naphthoate from impurities with similar polarity.
Objective: To purify the compound based on differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of the desired product from impurities. The target compound should have an Rf value of approximately 0.3. Common systems for aromatic esters include gradients of ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the prepared column (dry loading). This prevents band broadening.
-
Elution: Run the column by passing the selected eluent system through it. Apply positive pressure (flash chromatography) to achieve a good flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Final Polish: The resulting solid can be recrystallized (as per Protocol 1) to remove any minor impurities from the chromatography process and yield a highly pure, crystalline product.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for choosing the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Standard Recrystallization Workflow
This diagram illustrates the key steps in the recrystallization process.
Caption: Step-by-step workflow for purification by recrystallization.
References
-
Molbase. (2025, May 20). methyl 1,8-dihydroxy-6-methyl-2-naphthoate. Retrieved from [Link]
-
Stenutz. (n.d.). methyl 2-naphthoate. Retrieved from [Link]
- Google Patents. (n.d.). CN112321420A - Naproxen impurity and preparation method thereof.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.
-
Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]
-
Applied and Environmental Microbiology - ASM Journals. (n.d.). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilisStrain. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-hydroxy-2-naphthoate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid.
-
Allmpus. (n.d.). Naproxen EP Impurity I / Desmethyl Naproxen. Retrieved from [Link]
-
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Retrieved from [Link]
-
SynThink. (n.d.). 3900-45-6 Naproxen EP Impurity L - Reference Standard. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Scientific.Net. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- Google Patents. (n.d.). EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. nacalai.com [nacalai.com]
- 4. METHYL 2-NAPHTHOATE CAS#: 2459-25-8 [m.chemicalbook.com]
- 5. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 6. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Parameters for Methyl 6-methyl-2-naphthoate
Welcome to the Technical Support Center for the synthesis and optimization of Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7). This ester is a critical intermediate in the development of advanced functional materials and active pharmaceutical ingredients (APIs), including quinoline-based CDK8/19 inhibitors.
Designed for researchers and drug development professionals, this guide moves beyond basic recipes. We explore the causality behind reaction parameters, providing a self-validating framework to ensure high-yield, reproducible esterification of 6-methyl-2-naphthoic acid.
Mechanistic Overview & Reaction Workflow
The most direct route to Methyl 6-methyl-2-naphthoate is the acid-catalyzed Fischer esterification of 6-methyl-2-naphthoic acid using methanol. Because this is a thermodynamic equilibrium-driven process, optimizing the forward reaction requires strict control over Le Chatelier's principle—specifically, maximizing the methanol concentration and aggressively eliminating water.
Industrially, this process mirrors the esterification of naphthalenedicarboxylic acids, where extreme temperatures (up to 350°C) and high pressures are utilized to drive the reaction without chemical dehydrating agents 1. However, on a laboratory scale, utilizing thionyl chloride (
Standard laboratory workflow for the synthesis of Methyl 6-methyl-2-naphthoate.
Self-Validating Experimental Protocol
This protocol utilizes
Step-by-Step Methodology:
-
Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (
or Ar) inlet. -
Reagent Loading: Add 6-methyl-2-naphthoic acid (10.0 g, 53.7 mmol) to the flask. Suspend the solid in anhydrous methanol (150 mL).
-
Causality: Anhydrous methanol acts as both the reactant and the solvent. Extraneous water must be excluded to prevent the premature quenching of the active catalyst.
-
-
Catalyst Generation: Cool the suspension to 0°C using an ice bath. Slowly add thionyl chloride (
) (4.5 mL, ~60 mmol) dropwise over 15 minutes.-
Causality: Adding
to methanol at 0°C reacts to generate anhydrous hydrogen chloride (HCl) gas in situ, along with . This provides a perfectly anhydrous, highly acidic environment that strongly drives the Fischer esterification forward without the water introduced by aqueous acids like concentrated .
-
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 6–8 hours. The suspension will gradually turn into a clear solution as the highly soluble ester forms.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting acid will remain near the baseline, while the less polar methyl ester will elute higher (
). -
Concentration: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and residual volatile acids.
-
Workup: Dissolve the crude residue in dichloromethane (DCM, 100 mL). Wash the organic layer with saturated aqueous
(2 x 50 mL).-
Causality: Washing with
deprotonates any unreacted 6-methyl-2-naphthoic acid, converting it into a water-soluble sodium salt. This inherently separates the starting material from the neutral methyl ester product, creating a self-validating purification step.
-
-
Crystallization: Evaporate the DCM. Dissolve the crude product in minimal hot methanol and add water dropwise until turbidity appears. Allow to cool slowly.
-
Causality: This creates a controlled supersaturation that yields high-purity crystalline product while leaving trace organic impurities in the mother liquor.
-
-
Validation: Confirm product identity via
NMR (400 MHz, ). Key diagnostic peaks align with literature standards 2: 8.54 (s, 1H), 8.00 (d, J = 8.8 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.74 (d, J = 8.4 Hz, 1H), 7.59 (s, 1H), 7.33 (d, J = 8.4 Hz, 1H), 3.94 (s, 3H, ), 2.49 (s, 3H, ).
Optimization Data
The table below summarizes the effect of different reaction parameters on the yield of Methyl 6-methyl-2-naphthoate.
| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| Methanol | 65 | 24 | 65% | Equilibrium limited; requires Soxhlet with molecular sieves for >90% yield. | |
| Methanol | 65 | 6 | 92% | Fast, clean conversion via in situ anhydrous HCl generation. | |
| MeI, | DMF | 25 | 12 | 88% | Good for acid-sensitive substrates, but requires toxic methyl iodide. |
| Thermal (No Cat) | Methanol | 250 | 2 | 95% | Industrial continuous flow method; mimics 2,6-NDA esterification. |
Troubleshooting Guide
Diagnostic logic tree for resolving low yields in esterification reactions.
Q: My reaction stalls at 60-70% conversion when using
Q: I am observing a significant amount of a highly polar impurity on my TLC. What is it, and how do I remove it?
A: This is likely unreacted 6-methyl-2-naphthoic acid. If you used high-temperature industrial conditions, it could also be a byproduct from impurities in the starting material, such as 6-formyl-2-naphthoic acid (FNA).
Solution: Ensure your aqueous wash is sufficiently basic (pH > 8). The saturated
Q: My isolated Methyl 6-methyl-2-naphthoate is slightly yellow instead of a white solid. How can I decolorize it? A: The yellow tint is typically caused by trace oxidation products or polymerized impurities from the naphthoic acid starting material. Solution: Dissolve the ester in a minimal amount of hot methanol, add activated charcoal (10% w/w), and boil for 5 minutes. Filter hot through a pad of Celite to remove the charcoal, then allow the filtrate to cool slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use this ester directly for radical bromination?
A: Yes. Methyl 6-methyl-2-naphthoate is frequently used as a precursor for benzylic bromination. Reacting the ester with N-bromosuccinimide (NBS) and a radical initiator like AIBN in refluxing
Q: Why is the NMR shift of the ester methyl group at 3.94 ppm?
A: The methyl protons of the ester (
References
- Title: Recycling polyethylene naphthalate containing materials in a process to produce diesters (US7247742B2)
-
Title: 芳香族エステルの脱カルボニル型炭素 (Decarbonylation of Aromatic Esters) Source: Waseda University Repository URL: [Link]
- Title: Quinoline-based compounds and methods of inhibiting CDK8/19 (US11014906B2)
Sources
- 1. US7247742B2 - Recycling polyethylene naphthalate containing materials in a process to produce diesters - Google Patents [patents.google.com]
- 2. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 3. US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting NMR Spectra of Methyl 6-methyl-2-naphthoate
Welcome to the technical support center for the analysis of Methyl 6-methyl-2-naphthoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the acquisition and interpretation of NMR spectra for this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the NMR analysis of Methyl 6-methyl-2-naphthoate, from sample preparation to spectral interpretation.
Q1: My ¹H NMR spectrum of Methyl 6-methyl-2-naphthoate shows unexpected peaks. How can I identify the source of these signals?
A1: Unforeseen peaks in your ¹H NMR spectrum are typically due to impurities from the synthesis, residual solvents, or contaminants from your experimental setup. To systematically identify these impurities, follow these steps:
-
Consult a Reference Table of Common NMR Impurities: Cross-reference the chemical shifts of the unknown peaks with established tables of common laboratory solvents and contaminants.[1][2][3] Resources from suppliers like Carl ROTH also provide extensive lists of chemical shifts for trace impurities.[4]
-
Analyze Potential Synthesis Byproducts: Consider the synthetic route used to prepare Methyl 6-methyl-2-naphthoate. For instance, if synthesized from 6-methyl-2-naphthoic acid and methanol, you might see residual starting materials or byproducts from side reactions.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle used for your sample. This will help differentiate between impurities originating from your sample and those present in the solvent.[5]
-
Check for Grease and Phthalates: Broad, rolling humps in the baseline, particularly around 1-2 ppm, can indicate grease from glassware joints. Sharp singlets or multiplets in the aromatic region (around 7.5-7.7 ppm) can sometimes be attributed to phthalates, which are common plasticizers.
Q2: The integration of my aromatic protons in the ¹H NMR spectrum is incorrect. What could be the cause?
A2: Inaccurate integration values in the aromatic region of Methyl 6-methyl-2-naphthoate can stem from several factors:
-
Peak Overlap: The aromatic protons of the naphthalene ring system have closely spaced chemical shifts, leading to overlapping multiplets. This can make accurate integration challenging.
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline can significantly affect the accuracy of integration.[5] Ensure that the baseline is flat and that all peaks are correctly phased before integrating.
-
Inadequate Relaxation Delay (d1): For quantitative ¹H NMR, a sufficient relaxation delay between scans is crucial. A short d1 may lead to incomplete relaxation of the protons, resulting in lower signal intensity and inaccurate integrals, especially for nuclei with long T1 relaxation times. A typical starting point for d1 is 2-5 seconds.[5]
Q3: The splitting patterns in the aromatic region are complex and difficult to interpret. How can I simplify the analysis?
A3: The naphthalene ring system in Methyl 6-methyl-2-naphthoate gives rise to a complex set of coupled spin systems. Here are some strategies to decipher these patterns:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, which can help to resolve overlapping multiplets.[6]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can reveal which protons are coupled to each other. A cross-peak in a COSY spectrum indicates a scalar coupling between the two corresponding protons on the diagonal.
-
Spectral Simulation: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum.[6] By comparing the simulated spectrum to your experimental data and refining the parameters, you can often achieve a good match and confidently assign the signals.
Q4: I am observing broad peaks in my spectrum. What are the common causes and solutions?
A4: Broadened NMR signals can significantly reduce the quality and interpretability of your spectrum. Common causes include:
-
Poor Shimming: The homogeneity of the magnetic field across the sample is critical for sharp lines.[7][8] If the lineshape is poor, re-shimming the spectrometer is necessary. Automated shimming routines are available on most modern instruments.[7]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.[9] Diluting your sample may improve resolution.
-
Presence of Particulate Matter: Suspended solids in the NMR tube will disrupt the magnetic field homogeneity.[8][10] Always filter your sample into the NMR tube, for example, through a small cotton plug in a Pasteur pipette.[11]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[5][8] These can be introduced through reagents or glassware. Using a chelating agent like EDTA can sometimes help to sequester these ions.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for Methyl 6-methyl-2-naphthoate?
A5: While a definitive, published, and fully assigned spectrum for Methyl 6-methyl-2-naphthoate can be elusive in readily available literature, we can predict the approximate chemical shifts based on the structure and data for similar compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 6-methyl-2-naphthoate
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Naphthyl-CH₃ | ~2.5 | ~21 | The methyl group on the naphthalene ring. |
| OCH₃ | ~3.9 | ~52 | The methyl ester group. |
| Aromatic-H | 7.2 - 8.5 | 125 - 138 | The six protons on the naphthalene ring system will appear as a series of doublets, triplets, and singlets. The exact shifts and coupling patterns depend on their positions. |
| Quaternary Carbons | - | 125 - 138 | The four carbons in the naphthalene ring that do not have attached protons. These peaks are often weaker in ¹³C NMR spectra.[12] |
| Carbonyl Carbon | - | ~167 | The ester carbonyl carbon. |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The chemical shifts of naphthalene itself provide a good starting point for predicting the aromatic region.[13]
II. Troubleshooting Workflows
This section provides step-by-step guides and visual aids to address specific experimental challenges.
Workflow for Identifying Unknown Peaks
If your spectrum contains unexpected signals, this workflow can help you systematically identify their source.
Caption: Decision tree for identifying the source of unexpected NMR signals.
Protocol for Sample Preparation to Minimize Impurities and Broadening
High-quality NMR spectra begin with meticulous sample preparation.[8]
-
Glassware Cleaning: Ensure your NMR tube and any vials used are scrupulously clean. Rinse with a suitable solvent (e.g., acetone) and dry thoroughly in an oven.[9] Avoid using soap, as it can leave a residue.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your Methyl 6-methyl-2-naphthoate sample for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][14] Ensure the solvent is from a fresh bottle to minimize water contamination.[14]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: Place a small, clean cotton plug into a Pasteur pipette.[11] Pipette the sample solution through the cotton filter directly into the NMR tube.[10] This will remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Mixing: Invert the NMR tube several times to ensure the solution is homogeneous.
III. Advanced Troubleshooting
Q6: My ¹³C NMR spectrum is very weak, even after a long acquisition time. How can I improve the signal-to-noise ratio?
A6: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H.[15] To improve the signal-to-noise ratio in your ¹³C NMR spectrum:
-
Increase Sample Concentration: As ¹³C NMR is less sensitive, a more concentrated sample is often necessary.[9]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the acquisition time (and thus the number of scans) will increase the signal-to-noise by a factor of approximately 1.4.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, reducing the required acquisition time.
-
Optimize the Relaxation Delay (d1): Quaternary carbons, like those in the naphthalene ring, can have very long T1 relaxation times. A short relaxation delay can lead to saturation and a much weaker signal. While a longer d1 improves quantitation, for simple detection, a shorter d1 with more scans may be more time-efficient.
Q7: I suspect my sample is degrading in the NMR solvent. How can I confirm this and what can I do?
A7: Sample degradation can be a concern, especially for reactive molecules or when using certain deuterated solvents.
-
Time-Course Study: Acquire a series of ¹H NMR spectra over several hours or days. The appearance of new peaks and a decrease in the intensity of your compound's signals would indicate degradation.
-
Solvent Choice: The stability of your compound may be solvent-dependent. If you suspect degradation in CDCl₃ (which can be slightly acidic), try an aprotic solvent like acetone-d₆ or DMSO-d₆.
-
Temperature: Running the experiment at a lower temperature may slow down the degradation process.
References
- Al-Terkawi, A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(2), 133-146.
- Al-Terkawi, A. (n.d.).
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Benchchem. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- University of Alberta. (n.d.).
- University of California, Davis. (n.d.).
- Organomation. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- University College London. (n.d.).
- ftp.thecameronteam.com. (n.d.).
- ChemicalBook. (n.d.).
- Benchchem. (n.d.).
- Williamson, R. T., et al. (2013). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry, 51(8), 447-455.
- ChemicalBook. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Guidechem. (n.d.).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
- European Patent Office. (n.d.).
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- Abovchem. (n.d.).
- Mol-Instincts. (2025, May 20).
- Agrawal, P. K. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.
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- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 14. depts.washington.edu [depts.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Analytical Validation and Purity Comparison Guide: Methyl 6-methyl-2-naphthoate
Executive Summary & Mechanistic Context
Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) [1] is a highly rigid, planar aromatic ester that serves as a critical building block in pharmaceutical synthesis. It is most prominently utilized as an advanced intermediate in the synthesis of Adapalene (a third-generation topical retinoid) and various CDK8/19 kinase inhibitors[2].
The primary challenge in sourcing and utilizing this compound lies in its synthesis. Standard Friedel-Crafts alkylation or cyclization routes often yield a mixture of regioisomers—most notably the 7-methyl-2-naphthoate isomer (CAS: 5043-18-5). Because the 6-methyl and 7-methyl isomers possess nearly identical physical properties (boiling points, solubilities, and hydrophobicities), standard commercial grades often fail to separate them.
If the 7-methyl regioisomer is carried forward into downstream radical bromination (using NBS/AIBN in CCl₄)[2], it generates a 7-(bromomethyl) impurity. This contaminant acts as a radical scavenger, depresses overall reaction yields, and inevitably carries over into the final Active Pharmaceutical Ingredient (API), violating ICH Q3A impurity guidelines. Therefore, establishing a self-validating analytical workflow to objectively compare purity grades is essential for drug development professionals.
Comparative Analysis: Purity Grades & Performance
Relying solely on standard UV-Vis or Reverse-Phase HPLC (C18) area percentages is insufficient for this compound, as the regioisomers co-elute. The table below compares the true performance of different grades of Methyl 6-methyl-2-naphthoate when subjected to rigorous orthogonal validation.
Table 1: Performance and Purity Grade Comparison
| Grade | Absolute Purity (qNMR) | 7-Methyl Isomer Content (UPLC-PFP) | Downstream Yield (Bromination) | Recommended Application |
| Reference Grade | > 99.5% | < 0.1% | > 92% | API / Late-Stage Clinical Development |
| Commercial Grade | 95.0% - 97.0% | 1.5% - 3.0% | 82% - 85% | Early R&D / Non-GMP Scaffolding |
| Crude Synthesized | < 90.0% | > 5.0% | < 70% (Requires column prep) | Proof of Concept only |
Visualizing the Downstream Impact
The following diagram illustrates the causality between raw material purity and downstream synthetic success.
Fig 1: Synthetic pathway demonstrating how regioisomeric impurities carry over into API intermediates.
Self-Validating Spectral Workflows
To ensure absolute trustworthiness in material sourcing, analytical scientists must employ orthogonal techniques: Quantitative NMR (qNMR) for absolute mass-balance purity, and UPLC-MS with a PFP column for shape-selective regioisomer profiling.
Workflow 1: Absolute Purity via qNMR (1H)
This protocol utilizes an internal standard to create a self-validating system. By comparing the integral of the analyte against a standard of known purity, we bypass the relative errors inherent in simple area-percent calculations.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20.00 mg of Methyl 6-methyl-2-naphthoate and ~10.00 mg of 1,4-Dinitrobenzene (Internal Standard, >99.9% purity) using a calibrated microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) in a standard 5 mm NMR tube.
-
Acquisition Parameters (Critical Causality): Acquire ¹H-NMR spectra at 400 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to exactly 60 seconds.
-
Causality: Aromatic protons and methyl protons have significantly different spin-lattice relaxation times (T₁). A D1 of 60s ensures complete relaxation (>5×T₁) for all nuclei. Failing to do this will result in truncated signals and artificially inflate or deflate the purity calculation.
-
-
Processing: Process the FID with zero-filling and exponential line broadening (LB = 0.3 Hz). Phase and baseline correct manually.
-
Quantitation: Calculate absolute purity using the mass balance equation, comparing the integral of the analyte's -OCH₃ singlet (3.94 ppm, 3H) against the aromatic protons of the internal standard (8.40 ppm, 4H).
Table 2: ¹H-NMR Spectral Data Validation[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 8.54 | s | 1H | H-1 | Confirms C-2 ester substitution. |
| 8.00 | d (J = 8.8 Hz) | 1H | H-4 | Core naphthalene ring system. |
| 7.80 | d (J = 8.8 Hz) | 1H | H-3 | Core naphthalene ring system. |
| 7.74 | d (J = 8.4 Hz) | 1H | H-8 | Core naphthalene ring system. |
| 7.59 | s | 1H | H-5 | Critical: Confirms C-6 substitution. |
| 7.33 | d (J = 8.4 Hz) | 1H | H-7 | Adjacent to the 6-methyl group. |
| 3.94 | s | 3H | -OCH₃ | Ester validation (Used for qNMR integration). |
| 2.49 | s | 3H | Ar-CH₃ | Methyl validation. |
Workflow 2: Orthogonal Validation via UPLC-MS
To detect trace levels of the 7-methyl regioisomer, standard C18 chromatography must be abandoned in favor of shape-selective stationary phases.
Step-by-Step Methodology:
-
Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
-
Chromatographic Separation (Critical Causality): Inject 1 µL onto a Pentafluorophenyl (PFP) sub-2 µm column (e.g., 2.1 x 100 mm).
-
Causality: Standard C18 columns rely on hydrophobic partitioning, which fails to resolve the 6-methyl and 7-methyl isomers due to their identical logP (~3.9). PFP stationary phases provide orthogonal shape selectivity, dipole-dipole, and π-π interactions, effectively resolving rigid planar isomers based on slight spatial differences.
-
-
Elution: Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Detection: Detect via Electrospray Ionization (ESI+) in Selected Ion Monitoring (SIM) mode at m/z 201.09 ([M+H]⁺).
Orthogonal Validation Architecture
Fig 2: Orthogonal analytical workflow combining qNMR and UPLC-MS for self-validating purity analysis.
References
- US Patent 11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 (Details the radical bromination protocol of methyl 6-methyl-2-naphthoate).
-
Waseda University Repository - 芳香族エステルの脱カルボニル型炭素 (Source of validated 400 MHz ¹H-NMR spectral assignments for Methyl 6-methyl-2-naphthoate). URL:[Link]
-
Appretech Scientific Limited - Methyl 6-methyl-2-naphthoate Material Specifications (CAS: 6162-30-7). URL:[Link]
Sources
Comparative Synthesis Guide: Methyl 6-methyl-2-naphthoate Preparation Methods
Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is a high-value intermediate widely utilized in the synthesis of advanced polymers, photochromic dyes, and pharmaceutical active ingredients. For process chemists and application scientists, selecting the optimal synthesis route requires a careful balance of atom economy, scalability, reagent toxicity, and downstream purification requirements.
This guide objectively evaluates three primary synthetic methodologies to produce Methyl 6-methyl-2-naphthoate: Fischer Esterification , Base-Mediated Alkylation , and Palladium-Catalyzed Carbonylation .
Comparative Analysis of Synthesis Routes
The following table summarizes the quantitative performance metrics and operational parameters for the three distinct synthesis methods.
| Metric | Method A: Fischer Esterification | Method B: Base-Mediated Alkylation | Method C: Pd-Catalyzed Carbonylation |
| Starting Material | 6-Methyl-2-naphthoic acid | 6-Methyl-2-naphthoic acid | 2-Bromo-6-methylnaphthalene |
| Key Reagents | Methanol, H₂SO₄ (cat.) | Methyl Iodide, K₂CO₃, DMF | CO gas, Methanol, Pd(OAc)₂, Et₃N |
| Typical Yield | 85 – 90% | 90 – 95% | 75 – 80% |
| Reaction Time | 12 hours | 4 hours | 16 hours |
| Temperature | 65°C (Reflux) | 25°C (Room Temp) | 80°C |
| Scalability | High (Industrial standard) | Medium (Limited by MeI toxicity) | Low/Medium (Requires pressure vessel) |
| Key Advantage | Low cost, highly scalable | Extremely fast, mild conditions | Bypasses carboxylic acid intermediate |
Experimental Workflows & Logical Relationships
Comparison of three synthetic routes to Methyl 6-methyl-2-naphthoate.
Detailed Methodologies & Mechanistic Causality
Method A: Fischer Esterification (The Scalable Standard)
Mechanistic Causality: Fischer esterification relies on acid catalysis to protonate the carbonyl oxygen of 6-methyl-2-naphthoic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol then acts as the nucleophile. Because this reaction is an equilibrium process, using methanol as both the reactant and the solvent drives the reaction forward toward the ester product according to Le Chatelier's principle[1].
Self-Validating Protocol:
-
Setup: Suspend 6-methyl-2-naphthoic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise under continuous stirring.
-
Incubation: Heat the mixture to reflux (approx. 65°C) and maintain for 12 hours. Monitor via TLC until the starting material is consumed.
-
Quench: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Neutralize the remaining acid catalyst by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 5 volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate to yield the product as a white solid[2].
Method B: Base-Mediated Alkylation (The High-Yield Alternative)
Mechanistic Causality: Potassium carbonate (K₂CO₃) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. N,N-Dimethylformamide (DMF) is specifically chosen as the solvent because its polar aprotic nature heavily solvates the potassium cation but leaves the carboxylate anion "naked." This lack of solvation around the anion makes it exceptionally reactive toward the S_N2 attack on the electrophilic methyl iodide[2].
Self-Validating Protocol:
-
Setup: Dissolve 6-methyl-2-naphthoic acid (1.0 eq) in anhydrous DMF (5 volumes).
-
Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to ensure complete carboxylate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).
-
Incubation: Stir at room temperature for 4 hours.
-
Quench & Wash: Dilute the mixture with a large excess of water (20 volumes) to dissolve the inorganic salts and partition the DMF into the aqueous phase.
-
Extraction: Extract with diethyl ether. Wash the organic layer extensively with water (3 times) to remove any residual DMF, dry over MgSO₄, and concentrate under vacuum[2].
Method C: Palladium-Catalyzed Carbonylation (The Direct Functionalization)
Mechanistic Causality: This method is highly strategic when the carboxylic acid precursor is unavailable, allowing direct esterification from an aryl halide. Palladium(0) undergoes oxidative addition into the C-Br bond of 2-bromo-6-methylnaphthalene. Carbon monoxide (CO) coordinates to the metal and undergoes migratory insertion to form an acyl-palladium intermediate. Methanol then nucleophilically attacks this complex, releasing the ester and regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is strictly required to neutralize the generated HBr, preventing the acid from poisoning the palladium catalyst[3].
Self-Validating Protocol:
-
Setup: In a high-pressure autoclave, combine 2-bromo-6-methylnaphthalene (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp ligand (0.05 eq), and Et₃N (2.0 eq) in a 1:1 mixture of DMF and methanol.
-
Pressurization: Purge the vessel with nitrogen three times, then pressurize with CO gas to 50 psi.
-
Incubation: Heat the sealed reaction to 80°C and stir vigorously for 16 hours.
-
Quench: Cool to room temperature and carefully vent the residual CO gas in a fume hood.
-
Filtration: Filter the mixture through a pad of Celite to remove precipitated palladium black.
-
Purification: Concentrate the filtrate and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure ester[3].
Downstream Processing & Analytical Validation
Regardless of the synthetic route chosen, downstream processing follows a logical sequence of phase separation, impurity removal, and final isolation.
Standard downstream processing workflow for esterification reactions.
Analytical Validation: Successful synthesis of Methyl 6-methyl-2-naphthoate must be confirmed analytically. The compound is typically validated via Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will exhibit a distinct molecular ion peak at m/z 200, accompanied by characteristic fragmentation losses of methyl, methoxy, and carbonyl groups, ultimately yielding a stable naphthalene ion at m/z 128[4].
References
- Process for preparing purified dimethyl naphthalenedicarboxylate.
- Actions of a versatile fluorene-degrading bacterial isolate on polycyclic arom
- 2-Bromo-6-methylnaphthalene. Benchchem.
- Controlling Molecular Mobility in Polymer M
Sources
A Definitive Guide to the Structural Confirmation of Methyl 6-methyl-2-naphthoate: A Multi-technique Spectroscopic Approach
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists working with novel chemical entities, establishing the precise atomic arrangement is not merely a procedural step but a critical determinant of a compound's identity, purity, and, ultimately, its biological activity. This guide provides an in-depth, technical comparison of spectroscopic methodologies for the structural elucidation of Methyl 6-methyl-2-naphthoate, a disubstituted naphthalene derivative. By delving into the "why" behind experimental choices and presenting a self-validating system of analysis, this document serves as a practical resource for professionals in the field.
The Imperative of Structural Verification
The isomeric possibilities inherent in substituted naphthalene rings necessitate a robust and multi-faceted analytical approach. For a molecule with the formula C₁₃H₁₂O₂, numerous structural isomers exist. Relying on a single analytical technique can lead to misidentification, with potentially significant consequences in downstream applications. This guide, therefore, advocates for a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to provide an unassailable confirmation of the structure of Methyl 6-methyl-2-naphthoate.
Visualizing the Analytical Workflow
The structural confirmation of Methyl 6-methyl-2-naphthoate is a logical, stepwise process. The following diagram illustrates the interplay between the different spectroscopic techniques employed.
Caption: Expected COSY correlations for Methyl 6-methyl-2-naphthoate.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons. [1][2] Expected HSQC Correlations:
-
H-1 with the carbon at δ ~130.0 ppm.
-
H-3 with the carbon at δ ~129.5 ppm.
-
H-4 with the carbon at δ ~128.0 ppm.
-
H-5 with the carbon at δ ~126.0 ppm.
-
H-7 with the carbon at δ ~125.0 ppm.
-
H-8 with the carbon at δ ~127.5 ppm.
-
OCH₃ protons with the carbon at δ ~52.5 ppm.
-
Ar-CH₃ protons with the carbon at δ ~21.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments and confirming the substitution pattern. [1][3][2] Key Expected HMBC Correlations:
-
The OCH₃ protons (δ ~3.95 ppm) will show a correlation to the ester carbonyl carbon (δ ~167.0 ppm) and the C-2 carbon (δ ~124.0 ppm).
-
The Ar-CH₃ protons (δ ~2.50 ppm) will show correlations to the C-6 carbon (δ ~137.5 ppm), C-5 carbon (δ ~126.0 ppm), and C-7 carbon (δ ~125.0 ppm).
-
The H-1 proton (δ ~8.45 ppm) will show correlations to the C-2, C-3, and C-8a carbons.
-
The H-5 proton (δ ~7.75 ppm) will show correlations to the C-4, C-6, and C-8a carbons.
Synthesizing the Data for Unambiguous Confirmation
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of Methyl 6-methyl-2-naphthoate.
-
HRMS establishes the correct molecular formula (C₁₃H₁₂O₂).
-
IR spectroscopy confirms the presence of an aromatic ester functional group.
-
¹H and ¹³C NMR provide the number and types of proton and carbon environments, consistent with the proposed structure.
-
COSY confirms the proton-proton coupling network within the two isolated aromatic spin systems.
-
HSQC links each proton to its directly attached carbon atom.
-
HMBC provides the crucial long-range correlations that piece the entire molecule together, confirming the substitution pattern of the methyl and methyl ester groups on the naphthalene ring.
By systematically analyzing the data from each of these techniques, researchers can have the utmost confidence in the structural assignment of Methyl 6-methyl-2-naphthoate.
Conclusion
This guide has outlined a comprehensive and rigorous approach to the structural confirmation of Methyl 6-methyl-2-naphthoate. By integrating data from HRMS, IR, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. The detailed experimental protocols and interpretation of expected data serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring the scientific integrity and accuracy of their work.
References
-
Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. American Chemical Society. (2010). [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. (2024). [Link]
-
Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Royal Society of Chemistry. (2018). [Link]
-
Acquisition of COSY Spectra on the Gemini-300. UC Davis NMR Facility. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]
-
Standard Operating Procedure H-NMR. [Link]
-
Basic NMR Concepts. [Link]
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TWO DIMENSIONAL HOMONUCLEAR J-CORRELATED SPECTROSCOPY. Hinck Lab. [Link]
-
Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature. (2021). [Link]
-
Carbon, Deuterium and Heteronuclear NMR using Topspin. [Link]
-
High-Resolution Mass Spectrometry: Instruments and Technology. Lab Manager. (2024). [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for. Longdom.org. [Link]
-
HSQC and HMBC for Topspin. [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
Video: High-Resolution Mass Spectrometry (HRMS). JoVE. (2024). [Link]
-
Difference between HSQC and HMBC NMR spectroscopy ?. ResearchGate. (2019). [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
COSY (Magnitude). Tecmag. [Link]
-
The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. (2026). [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]
-
Basic- NMR- Experiments. [Link]
-
Stepbystep procedure for NMR data acquisition. [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. (2023). [Link]
-
KJM4250 - Organic NMR Spectroscopy Laboratory Experiments - part 3. [Link]
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (2025). [Link]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. MDPI. (2022). [Link]
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13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0147784). NP-MRD. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0244738). NP-MRD. [Link]
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Quantitative NMR Spectroscopy. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
Predict all NMR spectra. [Link]
-
PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. (2020). [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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NMR Predictor - Documentation 16.6.6.0. Chemaxon. [Link]
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
6-Methyl-gamma-oxo-2-naphthalenecrotonic acid - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
Biological Activity Comparison of Methyl 6-Methyl-2-Naphthoate Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
Executive Summary
Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is a highly versatile, rigid bicyclic scaffold that serves as a foundational building block in modern medicinal chemistry. By strategically functionalizing its C6-methyl group or modifying its C2-ester, researchers have successfully engineered two divergent classes of highly potent biological analogs: Quinoline-based CDK8/19 inhibitors (primarily for oncology) and Naphthoic acid-derived Retinoid Receptor (RAR) agonists , such as Adapalene (for dermatology and oncology).
This guide objectively compares the mechanistic pathways and biological activities of these two analog classes, providing field-proven, self-validating protocols for their synthesis and evaluation.
Mechanistic Pathways & Target Divergence
The true utility of the methyl 6-methyl-2-naphthoate scaffold lies in its structural rigidity and lipophilicity, which can be tuned to target entirely different biological pathways based on downstream functionalization.
-
Pathway A (Kinase Inhibition): By subjecting the C6-methyl group to radical bromination, the scaffold is primed for nucleophilic substitution with quinoline derivatives. The resulting analogs act as ATP-competitive inhibitors. The naphthoate moiety provides crucial hydrophobic contacts within the deep binding pocket of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), suppressing the Mediator complex and halting oncogenic transcription[1].
-
Pathway B (Nuclear Receptor Agonism): By coupling bulky, lipophilic groups (such as an adamantyl-methoxyphenyl moiety) to the naphthoic acid core, the scaffold mimics the spatial geometry of retinoic acid. These analogs selectively bind to Retinoic Acid Receptors (RARβ and RARγ). The rigid naphthoic acid core prevents the molecule from adopting the conformations required to bind RARα, thereby eliminating the severe off-target toxicities associated with flexible, first-generation retinoids[2].
Divergent biological pathways of Methyl 6-methyl-2-naphthoate analogs.
Comparative Biological Activity
When evaluating these analogs, quantitative performance metrics dictate their clinical viability. The table below summarizes the biological activity profiles of the two primary analog classes derived from the methyl 6-methyl-2-naphthoate scaffold.
| Analog Class | Primary Target(s) | Representative Potency | Key Structural Modification | Primary Indication |
| Quinoline-based Analogs | CDK8, CDK19 | IC₅₀ < 10 nM | Benzylic bromination & quinoline coupling at C6 | Oncology, Inflammation[1] |
| Adapalene-like Analogs | RARβ, RARγ | AC₅₀: 2.3 nM (RARβ), 9.3 nM (RARγ) | Adamantyl-aryl coupling & C2-ester hydrolysis | Dermatology (Acne Vulgaris)[3] |
Data Synthesis & Causality: The exceptional sub-10 nM potency of the quinoline-based analogs is driven by the electron-rich nature of the naphthoate ring, which enhances π-π stacking interactions with the kinase hinge region[1]. Conversely, in Adapalene-like analogs, maintaining the carboxylic acid at the C2 position (via hydrolysis of the methyl ester) is absolute required for biological activity, as the carboxylate anion forms a critical salt bridge with arginine residues in the RAR ligand-binding domain[2].
Experimental Validation Protocols
As a standard of scientific integrity, experimental workflows must not rely on blind faith; they must be self-validating. Below are the detailed protocols for synthesizing and evaluating these analogs, complete with built-in causality and validation checkpoints.
Protocol A: Scaffold Activation via Benzylic Radical Bromination
Objective: Convert Methyl 6-methyl-2-naphthoate to Methyl 6-(bromomethyl)-2-naphthoate to enable downstream coupling.
-
Reagent Setup: Dissolve 1 eq of Methyl 6-methyl-2-naphthoate in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene. Add 1.05 eq of N-Bromosuccinimide (NBS) and 0.05 eq of Azobisisobutyronitrile (AIBN)[1].
-
Thermal Initiation: Heat the mixture to reflux (approx. 76°C) under a strict nitrogen atmosphere for 6 hours.
-
Causality of Choice: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a hydrogen specifically from the C6-methyl group. The resulting benzylic radical is thermodynamically stabilized by the extended naphthoate π-system, ensuring strict regioselectivity over aromatic ring bromination.
-
Self-Validating Checkpoint: This reaction is physically self-indicating. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction progresses, the byproduct (succinimide) is formed, which is lighter and insoluble in cold non-polar solvents. Upon cooling the flask to room temperature, the succinimide will float to the surface. If the solid floats, the radical chain reaction has successfully propagated.
Protocol B: Target-Specific Kinase Inhibition Assay (CDK8/19)
Objective: Determine the IC₅₀ of the synthesized quinoline-naphthoate analogs.
-
Cell Line Preparation: Plate wild-type HEK293 cells and a CRISPR-Cas9 engineered CDK8/19 double-knockout (DKO) HEK293 cell line in parallel 96-well plates.
-
Compound Dosing: Treat both cell lines with a 10-point serial dilution of the quinoline analog (ranging from 10 µM to 0.1 nM).
-
Reporter Readout: After 48 hours, utilize an NFκB-driven luciferase reporter assay to quantify the suppression of Mediator complex activity[1].
-
Causality & Self-Validating Checkpoint: Cytotoxicity assays are notoriously prone to false positives caused by off-target chemical poisoning. By running the wild-type and DKO lines simultaneously, the system validates itself. A genuine CDK8/19 inhibitor will show high potency (IC₅₀ < 10 nM) in the wild-type cells, but will exhibit a >50-fold rightward shift (loss of potency) in the DKO cells. If the compound remains highly lethal in the DKO line, the biological activity is immediately flagged as an off-target artifact[1].
Experimental workflow for synthesizing and validating scaffold analogs.
Structural and Formulation Insights
When transitioning these analogs from in vitro success to in vivo application, the physical properties of the naphthoate core dictate formulation strategies.
For Adapalene analogs , the extreme lipophilicity imparted by the adamantane and naphthoic acid rings results in poor aqueous solubility. However, this is a deliberate design choice. In dermatological applications, this lipophilicity allows the drug to rapidly penetrate the lipid-rich environment of the pilosebaceous unit (hair follicles) where microcomedones form, while preventing deep systemic absorption into the bloodstream[2].
For CDK8/19 inhibitors , the methyl ester of the parent scaffold is often retained or converted to an amide to improve metabolic stability. The rigid, planar nature of the naphthoate core resists rapid hepatic degradation by Cytochrome P450 enzymes, granting these analogs a significantly longer duration of target inhibition and improved pharmacokinetic half-lives compared to earlier quinazoline-based alternatives[1].
References
- Source: Google Patents (US11014906B2)
-
Adapalene Mechanism of Action and Pharmacokinetics Source: StatPearls - NCBI Bookshelf URL:[Link]
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A Researcher's Guide to the Reactivity of Substituted Naphthoates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of structure-activity relationships is paramount. The naphthalene scaffold, a common motif in medicinal chemistry and materials science, presents a fascinating case study in how subtle changes in molecular structure can profoundly influence chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of substituted naphthoates, supported by experimental data, to empower you in the rational design of molecules with tailored properties.
Introduction: The Naphthalene System and its Reactivity
Naphthalene, as a bicyclic aromatic hydrocarbon, exhibits a more complex reactivity profile than its monocyclic counterpart, benzene. The non-equivalence of its positions—the α-positions (1, 4, 5, 8) adjacent to the ring fusion and the β-positions (2, 3, 6, 7) further removed—leads to distinct electronic and steric environments. When an ester functional group, a key player in many pharmaceutical and industrial compounds, is appended to this framework, its susceptibility to nucleophilic attack becomes a critical determinant of its stability and function.
This guide focuses on the alkaline hydrolysis, or saponification, of substituted methyl naphthoates as a model reaction for nucleophilic acyl substitution.[1][2] This reaction is highly sensitive to the electronic and steric nature of substituents on the naphthalene ring system, making it an excellent platform for dissecting structure-reactivity relationships. We will explore how substituents at various positions on the naphthyl ring modulate the electrophilicity of the ester's carbonyl carbon, thereby influencing the rate of this fundamental transformation.
The Theoretical Framework: Understanding Substituent Effects
The reactivity of substituted naphthoates is governed by a combination of electronic and steric effects imparted by the substituents. These effects are additive and can be quantitatively assessed to a large extent.
Electronic Effects: Inductive and Resonance Contributions
Substituents influence the electron density at the reaction center—the carbonyl carbon of the ester—through two primary mechanisms:
-
Inductive Effect (I): This is the through-bond polarization of σ-electrons due to the electronegativity difference between the substituent and the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), exert a negative inductive effect (-I), pulling electron density away from the ring and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) and methoxy (-OCH₃), have a positive inductive effect (+I), pushing electron density into the ring and decreasing the carbonyl's electrophilicity.[3]
-
Resonance Effect (R): This involves the delocalization of π-electrons between the substituent and the naphthalene ring system. Substituents with lone pairs (e.g., -OCH₃, -NMe₂) can donate electron density into the ring via a positive resonance effect (+R), while groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density through a negative resonance effect (-R).[3]
The overall electronic influence of a substituent is a combination of these two effects. For instance, a methoxy group is inductively withdrawing (-I) but strongly resonance donating (+R), with the latter typically dominating.
The Hammett Equation: A Quantitative Tool for Reactivity
The Hammett equation provides a powerful means to quantify the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[4][5] It is a linear free-energy relationship expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant of the reaction with a substituted reactant.
-
k₀ is the rate constant of the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state, such as the saponification of esters.[3][4]
While originally developed for benzene derivatives, the Hammett equation has been successfully applied to naphthalene systems, providing valuable insights into the transmission of electronic effects across the bicyclic framework.[1][6]
Steric Effects: The Influence of Molecular Bulk
Steric hindrance can play a significant role in the reactivity of naphthalene derivatives. The proximity of substituents to the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate. In the naphthalene system, this is particularly pronounced for substituents at the 1- and 8-positions (the peri positions), which can lead to significant strain and distortion of the aromatic system.[7][8] When considering the saponification of naphthoates, the steric environment around the ester group is a key factor. For 1-naphthoates, the proximity of the substituent at the 8-position and the peri-hydrogen can influence the orientation of the ester group and its accessibility to the incoming nucleophile.
Comparative Reactivity: Experimental Data
The following tables summarize the second-order rate constants (k) for the alkaline hydrolysis of a series of substituted methyl 2-naphthoates and ethyl 1-naphthoates. This data allows for a direct, quantitative comparison of the influence of various substituents on reactivity.
Table 1: Saponification Rate Constants of Substituted Methyl 2-Naphthoates
| Substituent (at position) | k (L mol⁻¹ s⁻¹) | Relative Rate (k/k₀) |
| 7-NO₂ | 2.50 x 10⁻² | 20.83 |
| 6-NO₂ | 2.78 x 10⁻² | 23.17 |
| 7-CN | 1.83 x 10⁻² | 15.25 |
| 6-CN | 1.95 x 10⁻² | 16.25 |
| 7-F | 4.10 x 10⁻³ | 3.42 |
| 6-F | 4.80 x 10⁻³ | 4.00 |
| 7-Cl | 4.80 x 10⁻³ | 4.00 |
| 6-Cl | 5.50 x 10⁻³ | 4.58 |
| H (unsubstituted) | 1.20 x 10⁻³ | 1.00 |
| 6-Me | 8.50 x 10⁻⁴ | 0.71 |
| 6-OMe | 6.70 x 10⁻⁴ | 0.56 |
| 7-NMe₂ | 5.50 x 10⁻⁴ | 0.46 |
| 6-NMe₂ | 4.80 x 10⁻⁴ | 0.40 |
Data sourced from P. R. Wells and W. Adcock, Aust. J. Chem., 1966, 19, 221-229.[6] Reaction conditions: 70% v/v aqueous dioxane, 25 °C.
Table 2: Saponification Rate Constants of Substituted Ethyl 1-Naphthoates
| Substituent (at position) | k (L mol⁻¹ s⁻¹) at 25°C | Relative Rate (k/k₀) |
| 4-Cl | 1.15 x 10⁻³ | 4.26 |
| 3-Cl | 1.05 x 10⁻³ | 3.89 |
| 5-Br | 8.13 x 10⁻⁴ | 3.01 |
| 4-Br | 1.12 x 10⁻³ | 4.15 |
| 3-Br | 1.05 x 10⁻³ | 3.89 |
| H (unsubstituted) | 2.70 x 10⁻⁴ | 1.00 |
| 4-Me | 1.86 x 10⁻⁴ | 0.69 |
| 3-Me | 2.14 x 10⁻⁴ | 0.79 |
Data sourced from A. Fischer et al., J. Chem. Soc., 1964, 3591-3596.[9] Reaction conditions: 85% (w/w) ethanol-water, 25 °C.
Analysis and Discussion
Impact of Electron-Withdrawing Groups (EWGs)
As predicted by the principles of nucleophilic acyl substitution, electron-withdrawing groups significantly accelerate the rate of saponification for both 1- and 2-naphthoates.[1][6] The data in Table 1 clearly demonstrates this trend, with the nitro (-NO₂) and cyano (-CN) substituted 2-naphthoates exhibiting reaction rates that are over an order of magnitude faster than the unsubstituted parent compound. This is due to the potent -I and -R effects of these groups, which delocalize the negative charge in the transition state, thereby stabilizing it and lowering the activation energy of the reaction. The halogen substituents (-F, -Cl, -Br) also enhance the reaction rate, albeit to a lesser extent, primarily through their inductive electron withdrawal.
Impact of Electron-Donating Groups (EDGs)
Conversely, electron-donating groups retard the saponification rate. The methyl (-Me), methoxy (-OMe), and dimethylamino (-NMe₂) groups all decrease the reactivity of the 2-naphthoate system compared to the unsubstituted ester (Table 1). These groups, through their +I and/or +R effects, increase the electron density at the carbonyl carbon, making it less electrophilic and less receptive to attack by the hydroxide nucleophile. The dimethylamino group (-NMe₂), a powerful resonance donor, exhibits the most significant rate-retarding effect.
Positional Isomerism: 1-Naphthoates vs. 2-Naphthoates
The unsubstituted ethyl 1-naphthoate is inherently less reactive than the corresponding methyl 2-naphthoate (after accounting for the minor difference between ethyl and methyl esters). This can be attributed to the greater steric hindrance around the 1-position due to the peri-hydrogen at the 8-position. This steric congestion can impede the approach of the nucleophile to the carbonyl carbon.
Furthermore, the transmission of electronic effects differs between the two systems. For instance, the effect of a substituent at the 4-position in a 1-naphthoate is analogous to a para-substituent in a benzoate, allowing for strong resonance interactions. In contrast, substituents in the 6- and 7-positions of a 2-naphthoate are more akin to meta- and para-like positions, respectively, but the transmission of their electronic effects is attenuated by the fused ring system.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
Synthesis of Substituted Methyl Naphthoates
A general and reliable method for the synthesis of methyl naphthoates involves the esterification of the corresponding naphthoic acids.
Workflow for Methyl Naphthoate Synthesis
Caption: General workflow for the synthesis of substituted methyl naphthoates.
Step-by-Step Protocol for Esterification:
-
To a solution of the substituted naphthoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude methyl naphthoate by recrystallization or column chromatography on silica gel.
Kinetic Measurement of Saponification Rate
The rate of saponification can be conveniently followed by monitoring the decrease in the concentration of hydroxide ions over time using a titrimetric method.[10][11]
Workflow for Kinetic Measurement
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. connectsci.au [connectsci.au]
- 7. 286. The kinetics of alkaline hydrolysis of substituted ethyl 1-naphthoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 286. The kinetics of alkaline hydrolysis of substituted ethyl 1-naphthoates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. satyensaha.com [satyensaha.com]
- 11. ijirset.com [ijirset.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 6-methyl-2-naphthoate
As a Senior Application Scientist, I have designed this comprehensive logistical and safety guide for handling Methyl 6-methyl-2-naphthoate . This document moves beyond standard Safety Data Sheet (SDS) boilerplate to provide researchers and drug development professionals with the mechanistic reasoning behind safety protocols, ensuring a self-validating, highly secure laboratory environment.
Chemical Profiling & Hazard Causality
Methyl 6-methyl-2-naphthoate is a functionalized naphthalene derivative utilized in advanced organic synthesis. While it may be shipped via cold-chain transportation to preserve extreme analytical purity 1, operational storage within the laboratory must be maintained in a sealed, dry environment at room temperature 2.
Mechanistic Hazard Assessment: The lipophilic nature of the naphthalene core allows the molecule to readily partition into the stratum corneum of the skin, leading to contact dermatitis (H315) 3. Furthermore, the ester moiety interacts aggressively with the aqueous environment of the ocular mucosa, causing severe eye irritation (H319) 4. As a finely milled solid, airborne particulates can bypass upper respiratory cilia and settle in the bronchioles, posing a significant inhalation risk (H335) 2.
Quantitative Chemical & Hazard Data
| Property / Hazard | Value / Classification | GHS Precautionary Standard |
| CAS Number | 6162-30-7 5 | N/A |
| Molecular Weight | 200.23 g/mol 2 | N/A |
| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves/clothing 2 |
| Eye Irritation | Category 2A (H319) | P305+P351+P338: Rinse cautiously with water 2 |
| Respiratory | Category 3 (H335) | P261: Avoid breathing dust/fume/gas 2 |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a box-ticking exercise; it is a calculated defense against the specific physicochemical properties of the compound.
| PPE Component | Specification | Quantitative Standard | Mechanistic Rationale |
| Hand Protection | Nitrile Gloves | ≥ 0.11 mm thickness, EN 374 | Nitrile provides a robust barrier against lipophilic esters, preventing dermal partitioning and subsequent dermatitis. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | A form-fitting seal prevents aerosolized powder from contacting and reacting with the corneal epithelium. |
| Respiratory | N95 / FFP2 Respirator | ≥ 94% filtration efficiency | Required if handling outside a fume hood to intercept fine respiratory sensitizers and prevent bronchial inflammation. |
| Body Protection | Flame-Retardant Coat | 100% Cotton or Nomex | Mitigates electrostatic discharge (ESD) which can inadvertently aerosolize dry organic powders. |
Standard Operating Procedure: Precision Dispensing
To ensure scientific integrity and operator safety, follow this self-validating workflow for weighing and dispensing the compound.
Operational workflow for the safe dispensing and weighing of Methyl 6-methyl-2-naphthoate.
Step-by-Step Methodology:
-
Environmental Control: Conduct all open-container handling within a certified chemical fume hood.
-
Causality: Maintaining a face velocity of 0.4–0.6 m/s ensures that aerosolized particulates are drawn away from the operator's breathing zone 3.
-
Validation Check: Verify the digital airflow monitor reads >100 fpm before uncapping the source vial.
-
-
Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the receiving vial.
-
Causality: Naphthoate powders possess low electrical conductivity and accumulate static charge. This charge causes the powder to repel from the spatula and aerosolize, drastically increasing inhalation risk.
-
-
Dispensing and Sealing: Transfer the solid using a grounded stainless-steel spatula. Cap the receiving vial tightly before removing it from the hood.
-
Causality: Sealing the container within the negative-pressure environment prevents the introduction of irritant dust into the general laboratory atmosphere 2.
-
Validation Check: The analytical balance must return exactly to 0.000 g after taring, confirming no residual powder is resting on the balance pan.
-
Emergency Spill & Decontamination Protocol
In the event of a powder spill outside of primary containment, execute the following protocol:
-
Containment: Immediately cover the spilled powder with a damp, lint-free absorbent cloth. Do not dry-sweep.
-
Causality: Dry sweeping aerosolizes the irritant (H335). Dampening the powder increases its mass and cohesion, preventing it from becoming airborne 4.
-
-
Chemical Decontamination: Wipe the affected area with an organic solvent (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with soapy water.
-
Causality: Methyl 6-methyl-2-naphthoate is highly lipophilic and insoluble in pure water. An organic solvent is required to dissolve and lift the ester from the benchtop 2.
-
-
Self-Validating Inspection (UV Fluorescence): Illuminate the spill area with a handheld 254 nm or 365 nm UV lamp.
-
Causality: Naphthalene derivatives contain conjugated pi-electron systems that strongly absorb UV light and fluoresce.
-
Validation Check: The complete absence of fluorescent residue confirms 100% decontamination of the workspace.
-
Waste Disposal & Environmental Logistics
Methyl 6-methyl-2-naphthoate must never be introduced into municipal wastewater systems or standard trash receptacles 3.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials used during cleanup must be placed in a sealed, biohazard-grade bag and disposed of in a designated "Hazardous Organic Solid Waste" container intended for high-temperature incineration 2.
-
Liquid Waste: Solvent washes generated from decontamination protocols must be routed exclusively to non-halogenated organic liquid waste carboys 2.
References
-
Aaron Chemicals. "6162-30-7 | MFCD18415067 | Methyl 6-methyl-2-naphthoate."5
-
BLD Pharm. "6162-30-7 | Methyl 6-methyl-2-naphthoate | BLD Pharm (Transportation)." 1
-
AK Scientific, Inc. "Methyl 4-methyl-1-naphthoate - Safety Data Sheet." 3
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - Methyl 3-hydroxy-2-naphthoate." 4
-
BLD Pharm. "6162-30-7 | Methyl 6-methyl-2-naphthoate | BLD Pharm (Safety Information)." 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
